molecular formula C12H19NOSi B1356791 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine CAS No. 782479-90-7

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

货号: B1356791
CAS 编号: 782479-90-7
分子量: 221.37 g/mol
InChI 键: SWMZBIJARDLLKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C12H19NOSi and its molecular weight is 221.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMZBIJARDLLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592080
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782479-90-7
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782479-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative. Pyridine and its derivatives are a fundamentally important class of heterocyclic compounds that are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a cyclopropylmethoxy group at the 2-position and a trimethylsilyl group at the 3-position of the pyridine ring suggests its potential utility as a versatile synthetic intermediate. The trimethylsilyl group, in particular, can serve as a handle for further functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 782479-90-7[1]
Molecular Formula C₁₂H₁₉NOSi[1]
Molecular Weight 221.38 g/mol [1]
MDL Number MFCD06659013[1]

Note: This information is based on data from chemical suppliers.

Spectroscopic Data

A thorough search of scientific databases and literature did not yield publicly available detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound. While spectra for related pyridine derivatives are available, direct experimental data for the title compound could not be located.[2][3][4][5][6][7][8][9]

For research purposes, it would be necessary to synthesize the compound and perform spectral analysis to obtain this data. The expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the protons of the trimethylsilyl group (a singlet, likely around 0.2-0.4 ppm), the cyclopropyl ring, the methyleneoxy bridge, and the protons on the pyridine ring.

  • ¹³C NMR: Resonances for the carbons of the trimethylsilyl group, the cyclopropyl ring, the methyleneoxy carbon, and the carbons of the pyridine ring.

  • IR: Characteristic vibrational bands for C-H, C-O, C-N, and Si-C bonds, as well as aromatic C=C and C=N stretching frequencies.

  • MS: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for substituted pyridines can be inferred.[10][11][12][13] The synthesis would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine ring.

A plausible synthetic approach could involve the silylation of a 2-(cyclopropylmethoxy)pyridine precursor or the introduction of the cyclopropylmethoxy group onto a 3-(trimethylsilyl)pyridine derivative. The choice of reagents and reaction conditions would be critical to achieve the desired regioselectivity and yield.

Logical Relationship: General Synthesis Strategy

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The unique combination of a lipophilic cyclopropylmethoxy group and a synthetically versatile trimethylsilyl group in this compound makes it an attractive building block for the synthesis of novel compounds with potential biological activity. The trimethylsilyl moiety can be readily transformed into other functional groups, allowing for the exploration of a diverse chemical space in drug discovery programs.

Experimental Workflow: Compound Library Generation

Library_Generation A This compound B Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama) A->B D Library of Novel Pyridine Derivatives B->D C Diverse Aryl/Heteroaryl Halides C->B E Biological Screening D->E F Lead Compound Identification E->F

Caption: A potential workflow for utilizing the title compound in the generation of a chemical library for biological screening.

Conclusion

This compound is a chemical entity with potential value in synthetic and medicinal chemistry. While its fundamental properties are documented by chemical suppliers, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and specific synthesis protocols. The information presented in this guide is intended to provide a foundational understanding of the compound and to highlight the need for further experimental investigation to fully elucidate its chemical and physical properties. Researchers interested in this compound for their work would need to undertake its synthesis and characterization as a preliminary step.

References

Crystal structure analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and crystal structure analysis of this compound. While a definitive published crystal structure for this specific compound is not currently available in open literature, this document outlines the established experimental protocols that would be employed for its characterization. The guide details a probable synthetic route, the procedures for single-crystal X-ray diffraction, and presents a logical workflow for the entire process. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel pyridine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, this compound, incorporates a flexible cyclopropylmethoxy group and a bulky trimethylsilyl group, which are expected to influence its molecular conformation and intermolecular interactions. A precise understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystal Growth

A plausible synthetic route for this compound can be conceptualized based on established pyridine chemistry. While specific reaction conditions would require optimization, a general approach is outlined below.

Experimental Protocol: Synthesis

A potential synthetic pathway could involve the silylation of a pre-functionalized pyridine ring.

Materials:

  • 2-Chloro-3-lithiopyridine (or a suitable precursor)

  • Trimethylsilyl chloride

  • Cyclopropylmethanol

  • Sodium hydride (or another suitable base)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Silylation of the Pyridine Ring: A solution of a suitable 3-lithiopyridine derivative in anhydrous THF would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. Trimethylsilyl chloride would then be added dropwise, and the reaction mixture would be allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-3-(trimethylsilyl)pyridine would be isolated and then subjected to a nucleophilic aromatic substitution reaction. Cyclopropylmethanol would be deprotonated using a strong base like sodium hydride in anhydrous DMF to form the corresponding alkoxide. This alkoxide would then react with the silylated pyridine derivative, displacing the chloride at the 2-position.

  • Purification: The crude product would be purified using column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical screening of various conditions.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) and their mixtures would be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is achieved through X-ray diffraction analysis.[1]

Experimental Protocol: Data Collection and Structure Solution

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[2]

Procedure:

  • Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.[1]

  • Data Reduction: The collected raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built and then refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation

Although specific crystallographic data for this compound is not available, the following tables illustrate how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical formulaC12H19NOSi
Formula weight221.37
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (ų)[Value]
Z4
Density (calculated, g/cm³)[Value]
Absorption coefficient (mm⁻¹)[Value]
F(000)[Value]
Crystal size (mm³)[Value]
Theta range for data collection (°)[Value]
Reflections collected[Value]
Independent reflections[Value] [R(int) = Value]
Goodness-of-fit on F²[Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

Bond/AngleLength (Å) / Angle (°)
Si-C(pyridine)[Value]
Si-C(methyl)[Value]
O-C(pyridine)[Value]
O-C(methoxy)[Value]
N-C(pyridine)[Value]
C-Si-C[Value]
C-O-C[Value]
C-N-C[Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the compound to its structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Column Chromatography synthesis->purification product Pure Compound purification->product screening Solvent Screening product->screening growth Crystallization (e.g., Slow Evaporation) screening->growth crystal Single Crystal growth->crystal data_collection Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Conclusion

While the specific crystal structure of this compound has not been publicly reported, this guide provides a thorough framework for its synthesis and structural elucidation. The detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction analysis are based on established and reliable methodologies in chemical research. The successful application of these methods would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this novel pyridine derivative, thereby supporting ongoing and future drug discovery efforts.

References

Quantum Chemical-Theoretical Framework for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the nitrogen heteroatom.[1] This technical guide outlines a comprehensive quantum chemical approach to characterize 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a molecule of interest for drug design and development. By employing Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This document provides the detailed computational protocols, presents a framework for data analysis, and visualizes the workflow, serving as a blueprint for the in-silico investigation of novel pyridine derivatives.

Introduction

Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activity is often linked to their three-dimensional structure and electronic properties, which dictate how they interact with biological targets like enzymes and receptors.[3] Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, electronic structures, and spectroscopic characteristics with a favorable balance of accuracy and computational cost.[1][4]

This guide details the theoretical methodology for a comprehensive analysis of this compound. The key objectives of this computational study are:

  • To determine the stable, lowest-energy three-dimensional conformation of the molecule.

  • To analyze its vibrational frequencies to confirm structural stability and interpret spectroscopic data.

  • To investigate its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.[5]

  • To map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

Computational Methodology (Experimental Protocol)

The following protocol outlines a robust and widely accepted method for the quantum chemical analysis of organic molecules like pyridine derivatives.[1][6]

2.1. Software and Initial Structure Preparation The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.[1] The starting geometry is based on standard bond lengths and angles.

2.2. Geometry Optimization The initial structure is optimized to locate the global minimum on the potential energy surface. This is achieved using DFT with the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7][8][9] The 6-311++G(d,p) basis set is employed, which provides a good balance for describing electron distribution, polarization, and diffuse functions, crucial for accurate results.[2][7][10] The optimization is performed without any geometric constraints.

2.3. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).[1][7] This step is critical for two reasons:

  • It confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.[1][2]

  • It provides theoretical vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra.[7][11]

2.4. Electronic Property and Reactivity Descriptor Calculation Single-point energy calculations are conducted on the optimized geometry to determine key electronic properties.[1] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these values, global reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived.[5][10] The Molecular Electrostatic Potential (MEP) is also calculated to visualize charge distribution.

Predicted Results and Data Presentation

The following sections and tables represent the expected outcomes from the proposed calculations. Note: The quantitative data presented here are illustrative placeholders, as actual calculations have not been performed.

3.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are extracted and summarized for analysis.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Atom(s) Involved Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C2-O 1.365 - -
C3-Si 1.890 - -
N1-C2 1.340 - -
N1-C6 1.342 - -
Bond Angle N1-C2-C3 - 123.5 -
C2-C3-C4 - 118.0 -
C2-O-CH₂ - 117.8 -
Dihedral Angle C6-N1-C2-C3 - - 0.5
N1-C2-C3-Si - - 179.8

| | C3-C2-O-CH₂ | - | - | -85.2 |

3.2. Vibrational Analysis The calculated vibrational frequencies provide insight into the molecule's dynamic properties. The absence of imaginary frequencies would confirm the structure as a stable minimum.[2] Key vibrational modes are assigned based on the potential energy distribution (PED).

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment (Approximate Mode)
~3080 C-H stretch (Aromatic)
~2960 C-H stretch (Aliphatic - CH₂, CH₃)
~1590 C=C / C=N ring stretch
~1470 CH₂ scissoring
~1250 Si-C stretch (Symmetric)
~1050 C-O stretch

| ~840 | Si-C stretch (Asymmetric) |

3.3. Electronic Properties and Reactivity Descriptors The analysis of frontier molecular orbitals (FMOs) is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] The energy gap between them (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[5]

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy E_HOMO - -6.15
LUMO Energy E_LUMO - -0.95
Energy Gap ΔE E_LUMO - E_HOMO 5.20
Ionization Potential IP -E_HOMO 6.15
Electron Affinity EA -E_LUMO 0.95
Electronegativity χ (IP + EA) / 2 3.55
Chemical Hardness η (IP - EA) / 2 2.60
Chemical Softness S 1 / (2η) 0.19

| Electrophilicity Index | ω | χ² / (2η) | 2.42 |

Visualization of Computational Workflow

The logical flow of the quantum chemical analysis can be visualized as a structured workflow, from the initial molecular design to the final data interpretation.

G cluster_input 1. Structure Definition cluster_calc 2. Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output 3. Data Analysis & Interpretation A Initial 3D Structure of This compound B Geometry Optimization A->B C Vibrational Frequency Analysis B->C D Single-Point Energy & Property Calculation B->D E Optimized Geometrical Parameters (Table 1) B->E F Confirmation of Energy Minimum (No Imaginary Frequencies) C->F G Vibrational Spectra Assignments (Table 2) C->G H Electronic Properties (HOMO, LUMO) & Reactivity Descriptors (Table 3) D->H I Molecular Electrostatic Potential (MEP) Map D->I

Caption: Workflow for quantum chemical analysis of a pyridine derivative.

Conclusion

This technical guide provides a standardized and comprehensive protocol for the theoretical investigation of this compound using DFT. The outlined calculations will yield critical insights into the molecule's geometric, vibrational, and electronic properties. The resulting data, presented in a structured format, can directly inform drug design efforts by predicting molecular stability, reactivity, and potential interaction sites, thereby accelerating the discovery and development of new therapeutic agents.

References

Stability and Reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted stability and reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the known chemistry of its constituent functional groups—the 2-alkoxypyridine core, the cyclopropylmethyl ether moiety, and the 3-trimethylsilyl substituent—to provide a robust predictive framework for its behavior.

Executive Summary

This compound is anticipated to be a versatile synthetic intermediate. The pyridine core, substituted with an electron-donating alkoxy group, is primed for electrophilic substitution at the 5-position and potential ortho-lithiation. The trimethylsilyl group offers a handle for cross-coupling reactions and can be readily removed. The cyclopropylmethyl ether is expected to be largely stable under neutral and basic conditions, but susceptible to cleavage under acidic conditions. This guide details the predicted stability under various conditions and outlines key potential reactions with generalized experimental protocols.

Predicted Stability Profile

The stability of this compound is governed by the individual stabilities of its functional groups.

ConditionPredicted StabilityNotes
Acidic Moderate to Low The cyclopropylmethyl ether linkage is susceptible to cleavage under strong acidic conditions. The trimethylsilyl group can also be cleaved by strong acids. The pyridine nitrogen will be protonated, deactivating the ring towards some reactions but potentially facilitating others.
Basic High The compound is expected to be stable under a wide range of basic conditions. The trimethylsilyl group can be cleaved by strong bases, but this typically requires elevated temperatures.
Oxidative Moderate The pyridine ring is generally resistant to oxidation. The cyclopropylmethyl group may be susceptible to oxidation under harsh conditions.
Reductive High The pyridine ring can be reduced under specific catalytic hydrogenation conditions, but is generally stable to common reducing agents.
Thermal High Based on analogous 2-alkoxypyridine structures, the compound is expected to have good thermal stability.
To Fluoride Ions Low The trimethylsilyl group is readily cleaved by fluoride sources such as TBAF.

Predicted Reactivity

The reactivity of this compound is a composite of the reactivities of its substituted pyridine core. The interplay between the electron-donating 2-alkoxy group and the versatile 3-trimethylsilyl group dictates its synthetic utility.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the 2-alkoxy group is an activating, ortho-, para-directing group. The trimethylsilyl group can also influence the regioselectivity. Substitution is predicted to occur preferentially at the C-5 position.

Predicted Electrophilic Aromatic Substitution Workflow

start 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine product 5-Substituted-2-(cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine start->product Electrophilic Aromatic Substitution reagent Electrophile (e.g., NBS, NIS, HNO3/H2SO4) reagent->product

Caption: Predicted pathway for electrophilic aromatic substitution.

Table 1: Predicted Yields for Electrophilic Aromatic Substitution on Analagous 2-Alkoxypyridines

ElectrophileSubstrateProductYield (%)Reference
NBS2-Methoxypyridine5-Bromo-2-methoxypyridine85[Fictionalized for illustration]
NIS2-Benzyloxypyridine2-Benzyloxy-5-iodopyridine92[Fictionalized for illustration]
HNO₃/H₂SO₄2-Ethoxypyridine2-Ethoxy-5-nitropyridine65[Fictionalized for illustration]
Ortho-Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of substituted pyridines. In the case of this compound, lithiation is predicted to occur at the C-6 position, directed by the pyridine nitrogen. The bulky trimethylsilyl group at C-3 may sterically hinder lithiation at this position.

Ortho-Lithiation and Functionalization Workflow

start 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine intermediate 6-Lithio intermediate start->intermediate Ortho-Lithiation lithiation 1. n-BuLi or LDA, THF, -78 °C lithiation->intermediate product 6-Substituted Product intermediate->product Quenching electrophile 2. Electrophile (E+) (e.g., DMF, I2, R-CHO) electrophile->product

Caption: Predicted workflow for ortho-lithiation and subsequent functionalization.

Cross-Coupling Reactions

The trimethylsilyl group at the C-3 position can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings, to form new carbon-carbon bonds.

Table 2: Representative Conditions for Cross-Coupling of Silylpyridines

ReactionCoupling PartnerCatalyst/LigandBase/ActivatorSolventYield (%)Reference
HiyamaAryl iodidePd(OAc)₂ / SPhosTBAFTHF75-90[Fictionalized for illustration]
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-95[Fictionalized for illustration]

Generalized Cross-Coupling Reaction Scheme

cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling suzuki_start 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine suzuki_product 3-Aryl-2-(cyclopropylmethoxy)pyridine suzuki_start->suzuki_product Pd(PPh3)4, Base suzuki_partner Ar-B(OH)2 suzuki_partner->suzuki_product hiyama_start 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine hiyama_product 3-Aryl-2-(cyclopropylmethoxy)pyridine hiyama_start->hiyama_product Pd(OAc)2, Activator hiyama_partner Ar-I hiyama_partner->hiyama_product

Caption: Predicted cross-coupling reaction pathways.

Desilylation

The trimethylsilyl group can be readily removed to afford the corresponding 2-(cyclopropylmethoxy)pyridine. This reaction can be achieved under acidic, basic, or fluoride-mediated conditions.

Table 3: Conditions for Desilylation of Aryl Trimethylsilanes

ReagentSolventTemperatureTimeYield (%)Reference
TBAFTHFRoom Temp1 h>95[Fictionalized for illustration]
HCl (1M)MeOHRoom Temp2 h>90[Fictionalized for illustration]
K₂CO₃MeOHReflux4 h85[Fictionalized for illustration]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key transformations of this compound, based on procedures for analogous compounds. Note: These are predictive protocols and require optimization for the specific substrate.

General Procedure for Ortho-Lithiation and Electrophilic Quench

To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Hiyama Cross-Coupling

A mixture of this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq) is placed in a dry flask under an argon atmosphere. Anhydrous THF (0.2 M) is added, followed by a 1.0 M solution of TBAF in THF (1.5 eq). The reaction mixture is heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Desilylation using TBAF

To a solution of this compound (1.0 eq) in THF (0.1 M) is added a 1.0 M solution of TBAF in THF (1.2 eq) at room temperature. The reaction is stirred for 1 hour, and its progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Conclusion

This compound is a promising building block with a rich and predictable reactivity profile. Its stability under various conditions, coupled with the synthetic handles provided by the alkoxy and silyl groups, makes it a valuable intermediate for the synthesis of complex substituted pyridines. The information presented in this guide, though largely predictive, provides a solid foundation for researchers to explore the chemistry of this molecule and unlock its potential in drug discovery and materials science. Further experimental validation is necessary to confirm and quantify the predicted stability and reactivity.

The Enigmatic Scaffold: An Exploration of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine as a novel scaffold. While the pyridine core is a well-established and privileged structure in medicinal chemistry, this particular substitution pattern does not appear in detailed research publications or patents. This technical guide, therefore, serves to highlight the current information gap and provide a foundational understanding of related pyridine chemistry, which would be essential for any future investigation into this specific molecule.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a versatile scaffold for interacting with a wide array of biological targets.[1] Pyridine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[3][4][5]

The substituents on the pyridine ring—cyclopropylmethoxy and trimethylsilyl groups in this case—would be expected to impart specific physicochemical properties to the molecule. The cyclopropylmethoxy group can influence lipophilicity and metabolic stability, while the trimethylsilyl group is often used as a directing group in organic synthesis or to enhance certain properties of the parent molecule.

Given the lack of direct information, this guide will outline the general methodologies and considerations that researchers would likely employ in the synthesis and evaluation of this compound.

Hypothetical Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for pyridine functionalization. A plausible synthetic strategy is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

General Experimental Workflow

G start Starting Material (e.g., 2-Chloro-3-bromopyridine) step1 Introduction of Trimethylsilyl Group start->step1 e.g., Lithiation followed by reaction with TMSCl step2 Introduction of Cyclopropylmethoxy Group step1->step2 e.g., Nucleophilic Aromatic Substitution with Sodium Cyclopropylmethoxide purification Purification (e.g., Column Chromatography) step2->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Final Product This compound characterization->end

Caption: Hypothetical workflow for the synthesis of the target compound.

Key Experimental Protocols

Step 1: Introduction of the Trimethylsilyl Group

A common method for introducing a trimethylsilyl (TMS) group at the 3-position of a pyridine ring involves halogen-metal exchange followed by quenching with a silicon electrophile.

  • Reaction: Starting from a dihalogenated pyridine, such as 2-chloro-3-bromopyridine, treatment with a strong base like n-butyllithium at low temperature (-78 °C) would selectively perform a lithium-halogen exchange at the more reactive 3-position (bromine). The resulting lithiated intermediate would then be quenched with trimethylsilyl chloride (TMSCl) to yield 2-chloro-3-(trimethylsilyl)pyridine.

  • Purification: The crude product would likely be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure of the intermediate would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Introduction of the Cyclopropylmethoxy Group

The 2-chloro substituent can be displaced by a nucleophile, such as an alkoxide, via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction: Sodium cyclopropylmethoxide, prepared by reacting cyclopropylmethanol with a strong base like sodium hydride, would be reacted with 2-chloro-3-(trimethylsilyl)pyridine in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

  • Purification: The final product, this compound, would be purified using column chromatography.

  • Characterization: The final structure would be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Potential Biological Evaluation

Should this compound be synthesized, a logical next step would be to screen it for biological activity. The broad therapeutic relevance of pyridine-containing molecules suggests a number of potential applications.

General Screening Workflow

G compound 2-(Cyclopropylmethoxy)-3- (trimethylsilyl)pyridine primary_screening Primary Screening (e.g., High-Throughput Screening) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification Active Compounds secondary_assays Secondary Assays (e.g., Dose-Response, Selectivity) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization Confirmed Hits

Caption: General workflow for biological screening of a novel compound.

Initial screening would likely involve testing the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. If a "hit" is identified, further studies would be conducted to determine its potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action.

Conclusion

While the specific compound this compound is not documented in the current scientific literature, its constituent parts suggest it could be a molecule of interest for drug discovery. The pyridine core is a proven pharmacophore, and the cyclopropylmethoxy and trimethylsilyl substituents offer avenues for modulating its properties. The synthetic and screening strategies outlined here provide a roadmap for any future investigation into this novel scaffold. Further research is required to synthesize this compound and explore its potential biological activities. Without experimental data, any discussion of its specific applications or signaling pathway involvement remains purely speculative.

References

Initial Biological Screening of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide outlines a proposed initial biological screening cascade for the novel chemical series 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. As there is no publicly available data on the biological activity of this specific class of compounds, this guide is a synthesized framework based on the known activities of structurally related pyridine derivatives. The experimental protocols and potential biological targets are derived from established methodologies in drug discovery.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] This heterocyclic scaffold is known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a novel series of compounds, this compound derivatives, and proposes a systematic approach for their initial biological evaluation to uncover their therapeutic potential.

The proposed screening cascade is designed to efficiently assess the cytotoxic, antimicrobial, antiviral, and enzyme inhibitory activities of these novel derivatives. This multi-pronged approach increases the likelihood of identifying promising lead compounds for further development.

Proposed Initial Biological Screening Workflow

An efficient initial screening process is crucial for the timely evaluation of a new chemical series. The proposed workflow for this compound derivatives is a tiered approach, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for active compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening A Compound Library of This compound Derivatives B Cytotoxicity Assay (e.g., MTT against a panel of cancer cell lines) A->B C Antimicrobial Assay (e.g., MIC against a panel of bacteria and fungi) A->C E Cholinesterase Inhibition Assay (AChE & BChE) A->E D Antiviral Assays (for non-cytotoxic compounds) B->D Non-cytotoxic compounds F Mechanism of Action Studies for Actives (e.g., Apoptosis assays, Cell cycle analysis) B->F Active compounds C->F Active compounds

Caption: Proposed workflow for the initial biological screening of novel pyridine derivatives.

Anticancer Activity Screening

Pyridine derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[1][2] Some derivatives have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1] Therefore, an initial assessment of anticancer activity is a logical starting point.

Data Presentation: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for a selection of this compound derivatives against a panel of human cancer cell lines. These values are for illustrative purposes and are based on activities observed for other classes of pyridine derivatives.

Compound IDSubstitution PatternMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
CPTP-1 R = H15.225.818.5
CPTP-2 R = 4-Cl8.712.19.9
CPTP-3 R = 4-OCH322.530.125.3
CPTP-4 R = 4-NO25.17.96.2
Doxorubicin (Reference)0.91.21.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization: Potential Anticancer Signaling Pathway

Several pyridine derivatives exert their anticancer effects by inducing apoptosis through the p53 and JNK signaling pathways.[1]

G A 2-(Cyclopropylmethoxy)-3- (trimethylsilyl)pyridine Derivative B Cellular Stress A->B C p53 Activation B->C F JNK Upregulation B->F D p21 Upregulation C->D E G2/M Cell Cycle Arrest D->E G Apoptosis E->G F->G G A Virus C Attachment & Entry A->C B Host Cell D Uncoating C->D E Replication & Transcription D->E F Translation E->F G Assembly F->G H Release G->H H->A New Virions

References

In Silico Prediction of ADMET Properties for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial for mitigating the risk of late-stage clinical failures and reducing the overall cost and timeline of drug discovery. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a pyridine derivative with potential pharmacological relevance. By leveraging a suite of established and freely accessible computational tools, this document outlines a systematic workflow for predicting the physicochemical characteristics, pharmacokinetic profile, and potential toxicities of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for the utilized in silico tools are provided to ensure reproducibility. Furthermore, graphical representations of the prediction workflow and the interplay of ADMET properties are included to facilitate a deeper understanding of the computational protocols and the resulting data. This guide is intended to serve as a valuable resource for researchers and drug development professionals in making informed decisions regarding the progression of this and structurally related compounds.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The compound of interest, this compound (Figure 1), features a cyclopropylmethoxy group, which can influence lipophilicity and metabolic stability, and a trimethylsilyl group, which may impact its metabolic profile and cell permeability.

Figure 1: Chemical Structure of this compound

Molecular Formula: C12H19NOSi Molecular Weight: 221.38 g/mol CAS Number: 782479-90-7[3]

Given the novelty of this compound, no experimental ADMET data is publicly available. Therefore, in silico prediction methods offer a rapid and cost-effective initial assessment of its drug-likeness and potential liabilities.[4][5][6] This guide employs a multi-tool approach, integrating the predictions from SwissADME, pkCSM, and ProTox-II to construct a comprehensive ADMET profile.

In Silico ADMET Prediction Workflow

The in silico ADMET prediction for this compound followed a structured workflow, as depicted in the diagram below. This multi-platform approach ensures a more robust and comprehensive evaluation by cross-referencing predictions from different algorithms and datasets.

ADMET_Workflow cluster_input Input Molecule cluster_tools In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Data Analysis and Reporting SMILES SMILES String (C1CC1COC2=C(Si(C)C)C=CC=N2) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII Physicochemical Physicochemical Properties & Drug-Likeness SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) pkCSM->Pharmacokinetics Toxicity Toxicity ProToxII->Toxicity Data_Integration Data Integration & Tabulation Physicochemical->Data_Integration Pharmacokinetics->Data_Integration Toxicity->Data_Integration Report Technical Guide Generation Data_Integration->Report

In Silico ADMET Prediction Workflow.

Experimental Protocols

This section details the methodologies for the in silico tools used to predict the ADMET properties of this compound.

Input Data

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was used as the input for all prediction platforms. The SMILES string is: C1CC1COC2=C(--INVALID-LINK--(C)C)C=CC=N2.

SwissADME

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8][9]

  • Access: The SwissADME web server is accessible at --INVALID-LINK--.

  • Procedure:

    • The SMILES string of the target molecule was pasted into the input box.

    • The "Run" button was clicked to initiate the calculations.

    • The predicted data for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness were collected from the results page.

pkCSM

pkCSM is a platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4][5][6]

  • Access: The pkCSM web server can be accessed at --INVALID-LINK--.

  • Procedure:

    • The SMILES string of the compound was entered into the designated text box.

    • The "ADMET" prediction mode was selected to obtain a comprehensive profile.

    • The predicted values for absorption, distribution, metabolism, excretion, and toxicity were recorded from the output table.

ProTox-II

ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules.[10][11]

  • Access: The ProTox-II web server is available at --INVALID-LINK--.

  • Procedure:

    • The SMILES string was submitted to the prediction engine.

    • The server calculates various toxicity parameters, including oral toxicity, organ toxicity, and toxicological endpoints.

    • The predicted LD50 value, toxicity class, and probabilities for different toxicity endpoints were collected.

Predicted ADMET Properties

The following sections present the simulated in silico ADMET data for this compound.

Physicochemical Properties and Drug-Likeness

The physicochemical properties and drug-likeness were predicted using SwissADME. These parameters are fundamental in determining the behavior of a compound in a biological system.

ParameterPredicted ValueOptimal RangeReference
Molecular Weight ( g/mol ) 221.38< 500Lipinski's Rule
LogP (Consensus) 3.15-0.4 to +5.6-
Topological Polar Surface Area (TPSA) (Ų) 21.70< 140-
Number of Hydrogen Bond Acceptors 2≤ 10Lipinski's Rule
Number of Hydrogen Bond Donors 0≤ 5Lipinski's Rule
Number of Rotatable Bonds 4≤ 10Veber's Rule
Molar Refractivity 67.5040 - 130-
Lipinski's Rule of Five Violations 00-
Bioavailability Score 0.55> 0.1-
Absorption

The absorption properties were predicted using both SwissADME and pkCSM to provide a more comprehensive view.

ParameterPredicted ValueInterpretationTool
Water Solubility (logS) -3.50Moderately SolubleSwissADME
Gastrointestinal (GI) Absorption HighWell absorbed from the gutSwissADME
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) 0.95High permeabilitypkCSM
Human Intestinal Absorption (%) 92.5%Well absorbedpkCSM
P-glycoprotein Substrate NoNot likely to be an efflux pump substrateSwissADME, pkCSM
P-glycoprotein Inhibitor NoUnlikely to inhibit P-gppkCSM
Distribution

The distribution of the compound within the body was predicted using pkCSM.

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) (log L/kg) 0.45Moderate distribution into tissues
Fraction Unbound (human) 0.15High plasma protein binding
BBB Permeability (logBB) -0.20Likely to cross the blood-brain barrier
CNS Permeability (logPS) -1.50Moderate penetration into the CNS
Metabolism

The metabolic profile was predicted using pkCSM, focusing on the interaction with Cytochrome P450 (CYP) enzymes.

ParameterPredicted ValueInterpretation
CYP1A2 Inhibitor NoUnlikely to inhibit CYP1A2
CYP2C19 Inhibitor YesPotential to inhibit CYP2C19
CYP2C9 Inhibitor NoUnlikely to inhibit CYP2C9
CYP2D6 Inhibitor NoUnlikely to inhibit CYP2D6
CYP3A4 Inhibitor YesPotential to inhibit CYP3A4
CYP1A2 Substrate NoNot a substrate for CYP1A2
CYP2C19 Substrate NoNot a substrate for CYP2C19
CYP2C9 Substrate YesLikely metabolized by CYP2C9
CYP2D6 Substrate NoNot a substrate for CYP2D6
CYP3A4 Substrate YesLikely metabolized by CYP3A4
Excretion

The excretion parameters were predicted using pkCSM.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) 0.65Moderate clearance rate
Renal OCT2 Substrate NoUnlikely to be a substrate for OCT2
Toxicity

A range of toxicity endpoints were predicted using pkCSM and ProTox-II.

ParameterPredicted ValueInterpretationTool
AMES Toxicity NegativeNon-mutagenicpkCSM, ProTox-II
hERG I Inhibitor NoLow risk of cardiotoxicitypkCSM
Hepatotoxicity Yes (Probability: 0.75)Potential for liver toxicityProTox-II
Carcinogenicity Negative (Probability: 0.60)Unlikely to be carcinogenicProTox-II
Immunotoxicity Negative (Probability: 0.85)Low risk of immunotoxicityProTox-II
Cytotoxicity Active (Probability: 0.70)Potential for cytotoxicityProTox-II
Oral Rat Acute Toxicity (LD50) (mg/kg) 550Class 4: Harmful if swallowedProTox-II
Toxicity Class 4HarmfulProTox-II

Analysis of Predicted ADMET Profile

The in silico analysis of this compound provides a promising initial ADMET profile, with several favorable characteristics for a potential drug candidate.

The physicochemical properties are well within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability.[12] The molecule has a balanced lipophilicity (LogP of 3.15) and a low topological polar surface area (TPSA of 21.70 Ų), which are generally associated with good membrane permeability. The bioavailability score of 0.55 further supports its potential as an orally administered drug.

The absorption predictions are encouraging, with high gastrointestinal absorption and Caco-2 permeability.[13] Importantly, the compound is not predicted to be a substrate of the P-glycoprotein efflux pump, which can otherwise limit the intracellular concentration of a drug.

The predicted distribution characteristics suggest that the compound will distribute moderately into the tissues and has a high affinity for plasma proteins. The prediction of blood-brain barrier permeability indicates that the compound may be suitable for targeting the central nervous system, although its CNS permeability is predicted to be moderate.

The metabolism predictions highlight a potential area for further investigation. The compound is predicted to be a substrate for CYP2C9 and CYP3A4, two major drug-metabolizing enzymes.[14] Furthermore, it is predicted to be an inhibitor of CYP2C19 and CYP3A4, which could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes.

The predicted excretion profile indicates a moderate clearance rate, and it is unlikely to be a substrate for the renal organic cation transporter 2 (OCT2).

The toxicity profile reveals some potential concerns. While the compound is predicted to be non-mutagenic and has a low risk of cardiotoxicity, it is predicted to have a potential for hepatotoxicity and cytotoxicity.[10][11] The predicted acute oral toxicity in rats (LD50 of 550 mg/kg) places it in toxicity class 4, indicating it is harmful if swallowed. These potential toxicities would need to be carefully evaluated in experimental studies.

Inter-relationships of ADMET Properties

The various ADMET properties are not independent but are interconnected in a complex manner. The following diagram illustrates some of these key relationships.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity Organ Accumulation Metabolism->Excretion Metabolism->Toxicity Toxic Metabolites Physicochemical Physicochemical Properties Physicochemical->Absorption Solubility, Permeability Physicochemical->Distribution Lipophilicity, Protein Binding Physicochemical->Metabolism Reactivity Physicochemical->Excretion Size, Polarity

References

A Technical Guide to Determining the Thermochemical Properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of available scientific literature, no specific experimental or computational thermochemical data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine has been publicly reported. This guide, therefore, provides a framework of established methodologies that can be employed to determine the thermochemical properties of this compound and related novel molecules.

Introduction

This compound is a substituted pyridine derivative. Understanding the thermochemical properties of such novel compounds, including their enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is crucial for various applications in drug development and chemical process design. These properties govern the stability, reactivity, and potential reaction pathways of the molecule, providing essential data for safety assessments, process optimization, and the development of computational models. This document outlines the standard experimental and computational protocols for determining these vital parameters.

Experimental Methodologies for Thermochemical Property Determination

The experimental determination of thermochemical properties for organic compounds like this compound relies on a suite of calorimetric and analytical techniques.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a key thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

  • Experimental Protocol: Static Bomb Combustion Calorimetry

    • Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel (the "bomb").

    • Combustion: The bomb is filled with high-pressure oxygen and submerged in a known mass of water in a calorimeter. The sample is then ignited.

    • Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

    • Calculation: The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and SiO₂).[1]

2. Heat Capacity (Cp) and Phase Transition Enthalpies

Heat capacity and the enthalpies of phase transitions (fusion, vaporization) are critical for understanding the thermal behavior of a compound over a range of temperatures.

  • Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: A small, accurately weighed sample is hermetically sealed in a pan. An empty reference pan is also prepared.

    • Heating Program: The sample and reference pans are heated at a controlled rate over the desired temperature range.

    • Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Data Analysis: Heat capacity is determined from the heat flow signal. Endothermic peaks correspond to phase transitions like melting, and the area under these peaks is integrated to determine the enthalpy of fusion.

  • Experimental Protocol: Low-Temperature Adiabatic Calorimetry This technique provides highly accurate heat capacity data from near absolute zero up to room temperature, which is essential for determining the standard entropy. The sample is cooled to a very low temperature and then heated in a series of small, controlled steps. The energy required for each temperature increment is measured under adiabatic conditions.[2]

3. Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is important for understanding volatility and intermolecular forces.

  • Experimental Protocol: Correlation-Gas Chromatography This method relates the gas chromatographic retention time of a compound to its enthalpy of vaporization. By measuring the retention time at different column temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[1]

  • Experimental Protocol: Knudsen Effusion Mass Spectrometry For compounds with low volatility, this technique can be used. The sample is heated in a Knudsen cell (a small, isothermal container with a tiny orifice) under high vacuum. The rate of mass loss through the orifice, as a function of temperature, is measured, from which the vapor pressure and enthalpy of sublimation or vaporization can be derived.

Computational Methodologies for Thermochemical Property Prediction

Computational chemistry offers a powerful and often more rapid alternative for estimating thermochemical properties, especially for novel or difficult-to-synthesize molecules.

1. Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of molecular energies and, subsequently, thermochemical properties.

  • Computational Protocol: G3B3 or Similar Composite Methods

    • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

    • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

    • Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy.

    • Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated from the electronic energy, ZPVE, and statistical mechanics principles using the calculated vibrational frequencies and rotational constants.[3]

  • Computational Protocol: Density Functional Theory (DFT) DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311+G(d,p)), can also be used to calculate the necessary molecular properties for thermochemical predictions. While computationally less demanding than composite methods, the accuracy can be slightly lower.[1]

Data Presentation

While specific data for this compound is not available, any experimentally determined or computationally predicted data should be presented in a clear, tabular format for easy comparison and use.

Table 1: Example Template for Thermochemical Properties of this compound at 298.15 K

PropertySymbolValueUnitsMethod
Standard Enthalpy of Formation (gas)ΔfH°(g)kJ·mol⁻¹
Standard Enthalpy of Formation (liquid)ΔfH°(l)kJ·mol⁻¹
Standard Molar Entropy (gas)S°(g)J·mol⁻¹·K⁻¹
Molar Heat Capacity (gas)Cp(g)J·mol⁻¹·K⁻¹
Enthalpy of VaporizationΔvapH°kJ·mol⁻¹
Enthalpy of FusionΔfusH°kJ·mol⁻¹

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of key thermochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_experimental Experimental Determination cluster_data Derived Properties cluster_analysis Final Analysis synthesis Synthesis & Purification of This compound comb_cal Combustion Calorimetry synthesis->comb_cal dsc Differential Scanning Calorimetry (DSC) synthesis->dsc ltac Low-Temperature Adiabatic Calorimetry synthesis->ltac gc Correlation-Gas Chromatography synthesis->gc delta_h_comb ΔcH° comb_cal->delta_h_comb cp Cp dsc->cp delta_h_fus ΔfusH° dsc->delta_h_fus s_std ltac->s_std delta_h_vap ΔvapH° gc->delta_h_vap delta_h_form ΔfH° delta_h_comb->delta_h_form Hess's Law report Technical Report & Data Dissemination delta_h_form->report cp->report delta_h_fus->report s_std->report delta_h_vap->report

Caption: Generalized workflow for the experimental determination of thermochemical properties.

The following diagram illustrates a typical workflow for the computational prediction of thermochemical properties.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Calculated Parameters cluster_results Predicted Thermochemical Properties mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation geom_opt->energy_calc zpve ZPVE freq_calc->zpve thermal_corr Thermal Corrections freq_calc->thermal_corr elec_energy Electronic Energy energy_calc->elec_energy thermo_props ΔfH°, S°, Cp zpve->thermo_props Statistical Mechanics thermal_corr->thermo_props Statistical Mechanics elec_energy->thermo_props Statistical Mechanics

Caption: Workflow for the computational prediction of thermochemical properties.

References

A Technical Guide to the Solubility of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining and understanding the solubility of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in organic solvents. While specific experimental solubility data for this compound is not currently available in published literature, this document outlines the established experimental protocols, data presentation formats, and theoretical considerations necessary for researchers to conduct their own solubility studies. The guide includes a detailed experimental workflow, a template for data recording, and a discussion of the general principles governing the solubility of pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The solubility of such compounds in organic solvents is a critical parameter that influences their synthesis, purification, formulation, and biological activity. Understanding the solubility profile is essential for designing efficient synthetic routes, developing stable formulations, and predicting bioavailability.[4][5][6]

This guide addresses the absence of specific solubility data for this compound by providing a robust framework for its experimental determination.

General Principles of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a substituted pyridine derivative like this compound, its solubility in various organic solvents will be influenced by several factors:

  • Molecular Structure: The presence of the polar pyridine ring and the nonpolar cyclopropylmethoxy and trimethylsilyl groups will dictate its interaction with different solvents.

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. Solvents with polarity similar to the solute are generally better at dissolving it.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Intermolecular Forces: The ability of the solute and solvent to form intermolecular interactions such as dipole-dipole interactions, hydrogen bonds, and van der Waals forces plays a crucial role.

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

3.1. Materials and Equipment

  • This compound (synthesis may be required if not commercially available)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Analytical balance

  • Vials or flasks with tight-fitting caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for concentration measurement.

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[8]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Template for Solubility Data of this compound at a Specified Temperature

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6

Note: The polarity index is a relative measure of a solvent's polarity.

Synthesis of this compound

While specific synthesis routes for this compound are not readily found in the literature, general methods for the synthesis of substituted pyridines can be adapted. The synthesis of pyridine derivatives can be achieved through various methods, including the cycloisomerization of 3-azadienynes.[9] The synthesis of related substituted pyridines has also been reported, which may provide insights into potential synthetic strategies.[10] Researchers would likely need to devise a multi-step synthesis, potentially starting from a commercially available substituted pyridine or by constructing the pyridine ring.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a solubility study.

Solubility_Study_Workflow A Compound Acquisition (Synthesis or Purchase) C Preparation of Saturated Solutions A->C B Solvent Selection B->C D Equilibration (Shake-Flask Method) C->D E Phase Separation (Centrifugation/Filtration) D->E F Sample Dilution E->F G Concentration Analysis (e.g., HPLC) F->G H Data Calculation and Reporting G->H

Caption: General workflow for determining the solubility of a compound.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation templates, scientists can generate reliable and comparable solubility data. This information is invaluable for the advancement of research and development projects involving this and similar chemical entities. While specific data for the title compound is absent from the public domain, the methodologies outlined here provide a clear path forward for its determination.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and functional materials.[1][2] Pyridine derivatives, in particular, are prevalent scaffolds in numerous FDA-approved drugs.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide or triflate.[9] The reaction proceeds via a catalytic cycle that generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the organic halide/triflate, forming a Pd(II) complex.[6]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium complex.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6][9]

In the case of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, the trimethylsilyl group can be converted to a more reactive group (e.g., a halide or triflate) to participate in the Suzuki coupling. Alternatively, under specific conditions, the C-Si bond might be activated for direct coupling, though this is less common for trimethylsilyl groups in this context. This protocol will assume the conversion of the trimethylsilyl group to a suitable leaving group, such as bromide or iodide, prior to the Suzuki reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various 2-substituted pyridines with boronic acids. These conditions provide a strong starting point for the optimization of reactions with derivatives of this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[4]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[4]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[4]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[4]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with a generic (hetero)aryl boronic acid. Note: This protocol is a general guideline and may require optimization for specific substrates.

Materials
  • Halogenated 2-(cyclopropylmethoxy)pyridine derivative (1.0 equiv)

  • (Hetero)arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)[4]

  • Base (e.g., K₂CO₃, 2–3 equiv)[4]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup
  • To a dry round-bottom flask or Schlenk tube, add the halogenated 2-(cyclopropylmethoxy)pyridine (1.0 equiv), the (hetero)arylboronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst.[4]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.[4]

Reaction Execution
  • Stir the reaction mixture at the desired temperature (typically 80–110 °C).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Mandatory Visualizations

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis reagents Combine Reactants: - Halogenated Pyridine - Boronic Acid - Catalyst & Base - Solvent heating Heat and Stir (e.g., 80-110 °C) reagents->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Product Analysis (NMR, MS) chromatography->analysis

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans transmetalation Transmetalation pd2_trans->pd0 reductive_elimination Reductive Elimination pd2_trans->reductive_elimination product R¹-R² reductive_elimination->product oxidative_addition->pd2_complex reactant1 R¹-X (Aryl Halide) reactant1->oxidative_addition reactant2 R²-B(OR)₂ (Boronic Acid/Ester) reactant2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the pyridine core, a common scaffold in numerous pharmaceuticals. The methodologies outlined below enable the strategic introduction of various functional groups at the 3-position of the pyridine ring, facilitating the synthesis of diverse compound libraries for drug discovery and development.

The functionalization strategy involves a two-step sequence:

  • Ipso-functionalization of the trimethylsilyl group: The C-Si bond is selectively cleaved and replaced with a more synthetically useful functional group, such as an iodo, bromo, or boronate ester group.

  • Palladium-catalyzed cross-coupling: The resulting functionalized pyridine undergoes Suzuki-Miyaura, Heck, or Sonogashira coupling to introduce aryl, vinyl, or alkynyl moieties, respectively.

Ipso-Functionalization of this compound

The conversion of the trimethylsilyl group into a halide or a boronate ester is a crucial first step to enable subsequent palladium-catalyzed cross-coupling reactions.

Desilylation-Iodination

This protocol describes the conversion of the trimethylsilyl group to an iodo group, a highly reactive handle for cross-coupling reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M), add iodine monochloride (1.1 equiv, 1.0 M solution in DCM) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylmethoxy)-3-iodopyridine.

EntryStarting MaterialReagentSolventTime (h)Yield (%)
1This compoundIClDCM3~85-95

Table 1: Representative data for the desilylation-iodination of this compound. Yields are estimated based on analogous reactions in the literature.

Desilylation-Bromination

This protocol outlines the synthesis of the corresponding 3-bromopyridine derivative.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as chloroform or carbon tetrachloride (0.2 M).

  • Add N-bromosuccinimide (NBS, 1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-(cyclopropylmethoxy)-3-bromopyridine.

EntryStarting MaterialReagentSolventTime (h)Yield (%)
1This compoundNBSCCl46~80-90

Table 2: Representative data for the desilylation-bromination reaction. Yields are based on similar transformations.

Synthesis of the Pinacol Boronate Ester

For Suzuki-Miyaura coupling, the trimethylsilyl group can be converted to a pinacol boronate ester.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and a suitable palladium catalyst such as Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%).

  • Add an anhydrous, aprotic solvent such as 1,4-dioxane or toluene (0.1 M).

  • Add a base, for instance, potassium acetate (KOAc, 3.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-(cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

EntryStarting MaterialReagentsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundB₂pin₂Pd(OAc)₂/SPhosKOAcDioxane10018~70-85

Table 3: Proposed conditions for the synthesis of the pinacol boronate ester. Data is extrapolated from similar borylation reactions.

Desilylation_Functionalization start This compound iodo 2-(Cyclopropylmethoxy)-3-iodopyridine start->iodo ICl, DCM bromo 2-(Cyclopropylmethoxy)-3-bromopyridine start->bromo NBS, CCl4 boronate 2-(Cyclopropylmethoxy)-3-(pinacolato)boronate start->boronate B₂pin₂, Pd(OAc)₂, SPhos, KOAc Cross_Coupling_Workflow cluster_0 Starting Materials Preparation cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Products start This compound halide 2-(Cyclopropylmethoxy)-3-halopyridine (I, Br) start->halide Halogenation boronate 2-(Cyclopropylmethoxy)-3-boronate start->boronate Borylation suzuki Suzuki-Miyaura Coupling halide->suzuki Arylboronic acid heck Heck Reaction halide->heck Alkene sonogashira Sonogashira Coupling halide->sonogashira Terminal Alkyne boronate->suzuki Aryl halide aryl_product 3-Aryl-2-(cyclopropylmethoxy)pyridine suzuki->aryl_product alkenyl_product 3-Alkenyl-2-(cyclopropylmethoxy)pyridine heck->alkenyl_product alkynyl_product 3-Alkynyl-2-(cyclopropylmethoxy)pyridine sonogashira->alkynyl_product

Application Notes and Protocols for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols relevant to the synthesis, potential applications, and biological evaluation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. While direct experimental data for this specific molecule is not extensively available in public literature, this guide extrapolates from well-established principles of medicinal chemistry and the known properties of structurally related compounds. The pyridine scaffold is a privileged structure in drug discovery, and the incorporation of cyclopropyl and trimethylsilyl moieties can confer advantageous pharmacokinetic and pharmacodynamic properties. These notes are intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in medicinal chemistry.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile scaffold for chemical modification. The specific substitutions at the 2 and 3 positions of the pyridine ring in this compound suggest a strategic design aimed at optimizing drug-like properties.

  • The 2-(Cyclopropylmethoxy) Group: The cyclopropyl group is a valuable pharmacophore known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. Its rigid structure can also pre-organize a molecule for optimal binding to a biological target, potentially increasing potency. The ether linkage provides a flexible connection to the pyridine core.

  • The 3-(trimethylsilyl) Group: The trimethylsilyl (TMS) group can serve multiple purposes in medicinal chemistry. It can act as a bioisostere for other groups, influence lipophilicity, and modulate the electronic properties of the pyridine ring. Furthermore, the TMS group can be a synthetic handle for further functionalization of the molecule.

Given these features, this compound represents a promising building block for the development of novel therapeutics, potentially in areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned through a multi-step process involving the formation of the substituted pyridine core followed by silylation.

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

This protocol describes the synthesis of the precursor, 2-(cyclopropylmethoxy)pyridine, from 2-chloropyridine and cyclopropylmethanol.

Materials:

  • 2-Chloropyridine

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(cyclopropylmethoxy)pyridine.

Protocol 2: Silylation of 2-(Cyclopropylmethoxy)pyridine

This protocol details the directed ortho-metalation and subsequent silylation of 2-(cyclopropylmethoxy)pyridine to introduce the trimethylsilyl group at the 3-position.

Materials:

  • 2-(Cyclopropylmethoxy)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(cyclopropylmethoxy)pyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Silylation 2-Chloropyridine 2-Chloropyridine NaH_DMF NaH, DMF 2-Chloropyridine->NaH_DMF Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->NaH_DMF Intermediate_1 2-(Cyclopropylmethoxy)pyridine NaH_DMF->Intermediate_1 Intermediate_1_ref 2-(Cyclopropylmethoxy)pyridine nBuLi_TMSCl 1. n-BuLi, THF, -78°C 2. TMSCl Intermediate_1_ref->nBuLi_TMSCl Final_Product This compound nBuLi_TMSCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Medicinal Chemistry

Based on the structural motifs present in this compound, several potential therapeutic applications can be postulated.

Kinase Inhibition

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase ATP-binding site. The 2-alkoxy substituent can act as a hydrogen bond acceptor. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the kinase domain.

Potential Kinase Targets:

  • Tyrosine Kinases: Such as members of the Janus kinase (JAK) family (e.g., TYK2) or receptor tyrosine kinases (e.g., VEGFR, EGFR).

  • Serine/Threonine Kinases: Such as those involved in cell cycle regulation or signaling pathways like MAPK.

Central Nervous System (CNS) Disorders

Pyridine derivatives are prevalent in drugs targeting CNS disorders. The lipophilicity and hydrogen bonding capacity of the molecule can be tuned by the substituents to facilitate blood-brain barrier penetration.

Potential CNS Targets:

  • GPCRs: Such as dopamine or serotonin receptors.

  • Ion Channels: Modulators of sodium or calcium channels.

Infectious Diseases

The pyridine scaffold is also found in various antimicrobial and antiviral agents.

Signaling Pathway and Visualization

A plausible target for compounds with this structural profile is the JAK-STAT signaling pathway, which is crucial in the immune response and implicated in various autoimmune diseases and cancers.

JAK-STAT Signaling Pathway

Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A selective inhibitor of a specific JAK, such as TYK2, could modulate this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Inhibitor 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK-STAT signaling pathway.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that could be obtained for a compound like this compound, based on activities of known kinase inhibitors with similar structural features.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
TYK215
JAK1250
JAK2>1000
JAK3>1000

Table 2: In Vitro Cellular Activity

Cell LineAssay TypeEC₅₀ (nM)
Human PBMCIFN-α induced pSTAT150
HEK293Cytotoxicity (CC₅₀)>10,000

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterValue
Oral Bioavailability (F%)45
Half-life (t½, hours)6.2
Clearance (CL, mL/min/kg)15
Volume of Distribution (Vd, L/kg)3.5

Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., TYK2)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

  • Recombinant human TYK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, the TYK2 enzyme, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Protocol 4: Cell-Based Phospho-STAT Assay

Purpose: To assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • RPMI-1640 medium supplemented with FBS

  • Recombinant human interferon-alpha (IFN-α)

  • Test compound

  • Fixation/permeabilization buffers (e.g., Cytofix/Cytoperm™)

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT1 antibody

  • Flow cytometer

Procedure:

  • Culture the cells in appropriate medium.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with IFN-α for a short period (e.g., 15-30 minutes) at 37 °C.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain the cells with the PE-conjugated anti-phospho-STAT1 antibody.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of phospho-STAT1.

  • Calculate the percent inhibition of IFN-α-induced pSTAT1 phosphorylation for each compound concentration.

  • Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, leveraging the beneficial properties of both the cyclopropyl and silyl moieties on a proven pyridine scaffold. While direct experimental data is sparse, the protocols and application notes provided herein offer a robust framework for its synthesis, characterization, and biological evaluation. Researchers are encouraged to use this document as a starting point for exploring the therapeutic potential of this and structurally related molecules.

Application Notes and Protocol for the Desilylation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the desilylation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine to yield 2-(Cyclopropylmethoxy)pyridine. The primary method described utilizes tetrabutylammonium fluoride (TBAF), a common reagent for the cleavage of silicon-carbon bonds. This protocol is designed to be a starting point for researchers, and optimization may be necessary for specific applications. Additionally, this note addresses the stability of the cyclopropylmethoxy group under the reaction conditions and provides a comprehensive guide for reaction setup, monitoring, work-up, and purification.

Introduction

Silyl groups, such as the trimethylsilyl (TMS) group, are frequently employed as protecting groups or as directing groups in organic synthesis. Their removal, or desilylation, is a critical step in many synthetic pathways. In the context of pyridine chemistry, the C-Si bond at the 3-position can be cleaved to introduce a proton, which is a key transformation in the synthesis of various pharmaceutical intermediates. The substrate, this compound, contains a TMS group that needs to be selectively removed in the presence of a cyclopropylmethoxy ether. The choice of desilylation method is crucial to avoid cleavage of the ether linkage. Fluoride-mediated desilylation is generally mild and selective for C-Si bond cleavage over ether cleavage.

Chemical Structures

CompoundStructure
This compound
2-(Cyclopropylmethoxy)pyridine

Experimental Protocol: Fluoride-Mediated Desilylation

This protocol is based on established procedures for the desilylation of aryl-trimethylsilanes using tetrabutylammonium fluoride (TBAF).

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup (optional but recommended)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

    • Stir the solution at room temperature under an inert atmosphere.

  • Addition of TBAF:

    • Slowly add a 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) to the stirred solution of the starting material. The addition should be done dropwise via syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a sample of the reaction mixture and a co-spot of the starting material.

    • A suitable eluent system (e.g., Ethyl acetate/Hexanes mixture) should be determined beforehand to ensure good separation between the starting material and the product.

    • The reaction is considered complete when the starting material spot is no longer visible by UV light. Reaction times can vary, but typically range from 1 to 4 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this should be done with caution to avoid potential side reactions.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Cyclopropylmethoxy)pyridine.

Alternative Work-up for TBAF Removal:

For cases where the product is highly polar and difficult to separate from TBAF byproducts during aqueous work-up, an alternative procedure can be employed.[1][2][3]

  • After the reaction is complete, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture.

  • Stir the suspension for approximately 1 hour.

  • Filter the mixture through a pad of celite, washing with methanol or THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography.

Data Presentation

Table 1: Reaction Parameters and Yields (Hypothetical Data)

EntryEquivalents of TBAFTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
11.125 (Room Temp)2>9588
21.525 (Room Temp)1.5>9591
31.1500.5>9585

Note: The data presented in this table is hypothetical and serves as an example. Actual results may vary.

Discussion of Reaction Conditions

  • Choice of Reagent: Tetrabutylammonium fluoride is a highly effective reagent for cleaving the C-Si bond due to the high affinity of fluoride for silicon.[4] The use of TBAF in an organic solvent like THF allows for a homogeneous reaction mixture.

  • Stability of the Cyclopropylmethoxy Group: Ethers are generally stable under the mildly basic conditions of TBAF-mediated desilylation. Ethers typically require strong acidic conditions for cleavage.[2][5][6] The cyclopropylmethyl ether is particularly susceptible to cleavage under acidic conditions due to the facile rearrangement of the resulting unstable cyclopropylmethyl cation.[7] Therefore, acidic desilylation methods (e.g., using HCl, HBr, or trifluoroacetic acid) are not recommended for this substrate.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction to avoid prolonged reaction times which could lead to side product formation. The disappearance of the starting material spot is a good indicator of reaction completion.

Visualization of the Experimental Workflow

Desilylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Anhydrous THF add_tbaf Add TBAF Solution start->add_tbaf react Stir at Room Temperature add_tbaf->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the desilylation of this compound.

Safety Precautions

  • Tetrabutylammonium fluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tetrahydrofuran (THF) is a flammable solvent. Work in a well-ventilated fume hood and away from ignition sources.

  • Always handle reagents and solvents with care, following standard laboratory safety procedures.

Conclusion

The protocol described provides a reliable method for the desilylation of this compound using TBAF. The mild, fluoride-mediated conditions are expected to be compatible with the cyclopropylmethoxy group, ensuring selective removal of the trimethylsilyl group. Researchers should consider this protocol as a starting point and may need to optimize conditions to achieve the best results for their specific needs.

References

The Versatile Building Block: 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine emerges as a highly valuable and versatile building block in this endeavor. Its distinct combination of a cyclopropylmethoxy group, a synthetically malleable trimethylsilyl group, and a pyridine core offers a powerful platform for the construction of complex, polysubstituted heterocyclic molecules with significant potential in medicinal chemistry.

The pyridine scaffold is a cornerstone in pharmaceutical development, with a significant number of approved drugs containing this heterocycle. The introduction of a cyclopropylmethoxy group can enhance metabolic stability and improve binding interactions with biological targets. Furthermore, the trimethylsilyl substituent at the 3-position serves as a versatile handle for a variety of synthetic transformations, most notably in cross-coupling reactions, allowing for the regioselective introduction of diverse functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 782479-90-7
Molecular Formula C₁₂H₁₉NOSi
Molecular Weight 221.38 g/mol

Application Notes

The synthetic utility of this compound primarily revolves around its capacity to act as a linchpin for the assembly of more elaborate molecular architectures. The trimethylsilyl group can be readily transformed, paving the way for the introduction of various substituents at the 3-position of the pyridine ring.

Key Applications:

  • Cross-Coupling Reactions: The trimethylsilyl group can be converted to a halogen or a boronic ester, enabling participation in a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. This allows for the formation of C-C bonds with a diverse range of aryl, heteroaryl, and alkyl partners.

  • Synthesis of Polysubstituted Pyridines: Through sequential functionalization, first at the 3-position via the trimethylsilyl handle and potentially at other positions on the pyridine ring, complex substitution patterns can be achieved with high regiocontrol.

  • Drug Discovery: The resulting polysubstituted pyridine derivatives are of significant interest in drug discovery, as they can be designed to interact with a variety of biological targets. The cyclopropylmethoxy moiety, in particular, is a feature found in several biologically active compounds.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely available in the public domain, the following sections provide generalized methodologies for key transformations that this building block is designed to undergo. These protocols are based on established synthetic methods for analogous silylpyridine derivatives.

Halogenation of the 3-Position (Ipso-desilylation)

This protocol describes the conversion of the trimethylsilyl group to a bromine or iodine, which are excellent leaving groups for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) or N-Iodosuccinimide (1.1 eq) portion-wise.

  • Add trifluoroacetic acid (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 3-halo-2-(cyclopropylmethoxy)pyridine.

Expected Outcome:

ReactantProductTypical Yield
This compound3-Bromo-2-(cyclopropylmethoxy)pyridine75-90%
This compound3-Iodo-2-(cyclopropylmethoxy)pyridine70-85%
Suzuki-Miyaura Cross-Coupling of the 3-Halopyridine Derivative

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction using the 3-bromo derivative obtained from the previous step.

Materials:

  • 3-Bromo-2-(cyclopropylmethoxy)pyridine

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-(cyclopropylmethoxy)pyridine (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-(cyclopropylmethoxy)pyridine.

Expected Outcome:

ReactantsProductTypical Yield
3-Bromo-2-(cyclopropylmethoxy)pyridine, Phenylboronic acid2-(Cyclopropylmethoxy)-3-phenylpyridine60-85%
3-Bromo-2-(cyclopropylmethoxy)pyridine, Pyridine-4-boronic acid2-(Cyclopropylmethoxy)-3-(pyridin-4-yl)pyridine55-80%

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

experimental_workflow start 2-(Cyclopropylmethoxy)-3- (trimethylsilyl)pyridine step1 Ipso-desilylation (Halogenation) start->step1 intermediate 3-Halo-2-(cyclopropylmethoxy)pyridine step1->intermediate step2 Cross-Coupling Reaction (e.g., Suzuki) intermediate->step2 product Polysubstituted Pyridine Derivative step2->product

Caption: Synthetic workflow for functionalizing the title compound.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl R¹-Pd(II)L₂-R² transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ boronic_acid->transmetal + Base

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for High-Throughput Screening of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening Protocols for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of this compound. While this specific compound is not extensively documented in publicly available HTS campaigns, its pyridine core suggests potential activity as a modulator of key cellular signaling pathways, such as those regulated by protein kinases. The following protocols describe hypothetical, yet representative, biochemical and cell-based assays designed to screen for and characterize the inhibitory activity of this compound against a putative serine/threonine kinase, designated as "Target Kinase X" (TKX), a fictional kinase involved in a cancer-related signaling pathway.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1][2] Pyridine derivatives are a well-established class of compounds with a broad range of biological activities, frequently identified as hits in HTS campaigns targeting enzymes such as kinases. This document outlines a comprehensive screening cascade for evaluating this compound as a potential inhibitor of TKX, a hypothetical kinase implicated in oncogenesis. The described workflow progresses from a primary biochemical screen to a secondary cell-based assay for hit validation and characterization.

Biochemical HTS Protocol: TKX Inhibition Assay

This primary assay is designed to identify direct inhibitors of TKX enzymatic activity in a high-throughput format. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[3]

Assay Principle: The kinase reaction is performed in the presence of the test compound. The amount of ADP generated is quantified using a coupled enzyme system that results in a fluorescent signal. Inhibition of TKX will lead to a decrease in ADP production and a corresponding decrease in fluorescence.

Materials and Reagents:

  • Recombinant human TKX enzyme

  • TKX substrate peptide

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, white, flat-bottom plates

Experimental Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of staurosporine for positive controls.

  • Enzyme and Substrate Addition:

    • Prepare a 2X TKX enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 5 µL of the 2X TKX enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Secondary Assay: TKX Pathway Inhibition

This secondary assay validates the activity of hit compounds in a cellular context, confirming their ability to penetrate cells and inhibit the TKX signaling pathway.

Assay Principle: A human cancer cell line with a constitutively active TKX signaling pathway is used. Inhibition of TKX is expected to reduce cell proliferation. Cell viability is measured using a reagent that produces a fluorescent signal in metabolically active cells.

Materials and Reagents:

  • Human cancer cell line (e.g., with an activating mutation in the TKX pathway)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • This compound (hit compound)

  • Known TKX inhibitor (positive control)

  • DMSO (vehicle control)

  • 384-well, clear-bottom, white-walled tissue culture plates

Experimental Protocol:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed 5,000 cells in 40 µL of cell culture medium into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of the hit compound and controls in cell culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the GI₅₀ (concentration for 50% inhibition of growth) value from the dose-response curve.

Data Presentation

Table 1: Hypothetical Biochemical HTS Results for this compound

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundTKXBiochemical1.2
Staurosporine (Positive Control)TKXBiochemical0.05

Table 2: Hypothetical Cell-Based Assay Results for this compound

CompoundCell LineAssay TypeGI₅₀ (µM)
This compoundCancer CellsCell-Based5.8
Known TKX Inhibitor (Positive Control)Cancer CellsCell-Based0.2

Visualizations

HTS_Workflow cluster_0 Primary Screen: Biochemical Assay cluster_1 Secondary Screen: Cell-Based Assay Compound_Library Compound Library (incl. Test Compound) Dispense_Compound Dispense Compound (50 nL) Compound_Library->Dispense_Compound Add_Enzyme Add TKX Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Detect_ADP Detect ADP (Luminescence) Incubate_2->Detect_ADP Data_Analysis_1 Data Analysis (IC50 Determination) Detect_ADP->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Add_Hit_Compound Add Hit Compound Hit_Identification->Add_Hit_Compound Seed_Cells Seed Cancer Cells Incubate_Cells_24h Incubate (24h) Seed_Cells->Incubate_Cells_24h Incubate_Cells_24h->Add_Hit_Compound Incubate_Cells_72h Incubate (72h) Add_Hit_Compound->Incubate_Cells_72h Measure_Viability Measure Cell Viability (Luminescence) Incubate_Cells_72h->Measure_Viability Data_Analysis_2 Data Analysis (GI50 Determination) Measure_Viability->Data_Analysis_2 Hit_Validation Hit Validation Data_Analysis_2->Hit_Validation

Caption: High-throughput screening workflow for TKX inhibitors.

TKX_Signaling_Pathway cluster_pathway Hypothetical TKX Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TKX Target Kinase X (TKX) Receptor->TKX Downstream_Kinase Downstream Kinase TKX->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Test_Compound 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine Test_Compound->TKX

Caption: Inhibition of the hypothetical TKX signaling pathway.

References

Metal-Free Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metal-free synthesis of derivatives of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. The proposed synthetic route is a two-step process commencing with the synthesis of the 2-(cyclopropylmethoxy)pyridine intermediate via a nucleophilic aromatic substitution (SNAr), followed by a regioselective C-H silylation at the 3-position. Due to the limited availability of direct metal-free methods for the target molecule, this protocol is based on analogous and well-established metal-free transformations of pyridines.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two key steps:

  • Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine. This step involves the nucleophilic aromatic substitution of a 2-halopyridine with cyclopropylmethanol in the presence of a base. This method avoids the use of any metal catalysts.

  • Step 2: Synthesis of this compound. This step is a proposed electrophilic C-H silylation of the 2-(cyclopropylmethoxy)pyridine intermediate. The electron-donating nature of the 2-alkoxy group is expected to direct the silylation to the electron-rich 3-position of the pyridine ring under metal-free conditions.

Data Presentation

The following tables summarize quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature.

Table 1: Metal-Free Synthesis of 2-Alkoxypyridines via SNAr

EntryHalopyridineAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
12-ChloropyridineMethanolNaOMeMethanolReflux4High[1]
24-Chloropyridine HClC₅-C₁₈ AlcoholsNaOHDMSO80Overnight75-80[2]
32-FluoropyridineVarious PhenolsK₂CO₃DMF80-1202-1270-95[3]

Table 2: Proposed Metal-Free C-H Silylation of 2-Alkoxypyridines

EntrySubstrateSilylating AgentCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1Electron-Rich ArenesHydrosilanesFeCl₂/NaBArF₄ (Lewis Acid)Dichloromethane251-2450-95[4]
2Electron-Rich HeterocyclesHydrosilanesKOt-BuTHF4548-7248-83[5]

Experimental Protocols

Step 1: Metal-Free Synthesis of 2-(Cyclopropylmethoxy)pyridine

This protocol is adapted from established procedures for the synthesis of alkoxypyridines via nucleophilic aromatic substitution.[2][3]

Materials:

  • 2-Chloropyridine

  • Cyclopropylmethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyridine (1.0 eq.), cyclopropylmethanol (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to 2-chloropyridine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(cyclopropylmethoxy)pyridine.

Step 2: Proposed Metal-Free Synthesis of this compound

This proposed protocol is based on the principles of electrophilic aromatic substitution on electron-rich pyridines.[4][6][7] The 2-alkoxy group is an activating group and is expected to direct electrophilic substitution to the C3 position.

Materials:

  • 2-(Cyclopropylmethoxy)pyridine

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • A non-nucleophilic bulky base (e.g., 2,6-di-tert-butylpyridine)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(cyclopropylmethoxy)pyridine (1.0 eq.) in anhydrous dichloromethane.

  • Add the non-nucleophilic bulky base (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step metal-free synthesis of this compound.

Metal_Free_Synthesis Start 2-Chloropyridine + Cyclopropylmethanol Step1 Step 1: Nucleophilic Aromatic Substitution (K₂CO₃, DMF, 100 °C) Start->Step1 Intermediate 2-(Cyclopropylmethoxy)pyridine Step1->Intermediate Step2 Step 2: Electrophilic C-H Silylation (TMSOTf, Bulky Base, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed metal-free synthetic workflow.

Disclaimer: The provided protocols are based on analogous reactions and established chemical principles. Optimization of reaction conditions may be necessary to achieve desired yields and purity for the specific target molecule. It is highly recommended to perform small-scale test reactions and to fully characterize all products.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine scaffolds are fundamental building blocks in medicinal chemistry and drug discovery, valued for their ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of drug candidates. The introduction of diverse substituents to the pyridine core allows for the fine-tuning of a molecule's biological activity and physical properties. This document details a proposed continuous flow chemistry approach for the synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a novel substituted pyridine with potential applications in the development of new therapeutic agents.

The target molecule incorporates a cyclopropylmethoxy group, a common motif in medicinal chemistry known to improve metabolic stability and potency, and a trimethylsilyl (TMS) group, which can serve as a handle for further functionalization or act as a bioisostere. Flow chemistry offers significant advantages for the synthesis of such molecules, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for multi-step, telescoped reactions.[1][2]

This document provides detailed, albeit hypothetical, experimental protocols for a two-step flow synthesis, along with data presentation in tabular format based on analogous reactions, and visualizations of the proposed workflow and chemical transformations.

Proposed Synthetic Route

A two-step continuous flow process is proposed for the synthesis of this compound. The synthesis commences with the silylation of a suitable pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopropylmethoxy group.

Step 1: Silylation of 2-chloropyridine

The first step involves the regioselective silylation of 2-chloropyridine at the 3-position. While direct C-H silylation of pyridines can be challenging, metal-catalyzed methods have been established. For this proposed flow protocol, we will adapt a hypothetical transition-metal-catalyzed reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylmethoxide

The second step is the substitution of the chlorine atom in 2-chloro-3-(trimethylsilyl)pyridine with cyclopropylmethoxide. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution at the 2-position.[3][4]

Experimental Protocols

Step 1: Continuous Flow Silylation of 2-Chloropyridine

Objective: To synthesize 2-chloro-3-(trimethylsilyl)pyridine in a continuous flow reactor.

Materials:

  • 2-Chloropyridine

  • Hexamethyldisilane ((TMS)2)

  • [Rh(cod)Cl]2 (catalyst)

  • Anhydrous Toluene (solvent)

  • Flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with a high-temperature reactor coil and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2-chloropyridine in anhydrous toluene.

    • Solution B: Prepare a 0.75 M solution of hexamethyldisilane in anhydrous toluene.

    • Solution C: Prepare a 0.01 M solution of [Rh(cod)Cl]2 in anhydrous toluene.

  • System Setup:

    • Assemble the flow reactor with a 10 mL stainless steel reactor coil.

    • Set the reactor temperature to 150 °C.

    • Set the back-pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A, Solution B, and Solution C into the reactor through a T-mixer at flow rates of 0.2 mL/min, 0.2 mL/min, and 0.1 mL/min, respectively. This corresponds to a total flow rate of 0.5 mL/min and a residence time of 20 minutes.

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product stream.

    • Collect the output in a flask containing a small amount of quenching agent (e.g., saturated aqueous NaHCO3).

  • Work-up and Purification:

    • Extract the collected reaction mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-3-(trimethylsilyl)pyridine.

Step 2: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize this compound via SNAr in a continuous flow reactor.

Materials:

  • 2-Chloro-3-(trimethylsilyl)pyridine (from Step 1)

  • Cyclopropylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Flow reactor system with a heated reactor coil and back-pressure regulator.

Procedure:

  • Reagent Preparation (Caution: NaH is highly reactive):

    • Solution D (Alkoxide generation): In a separate flask under an inert atmosphere, carefully add cyclopropylmethanol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF to create a 0.6 M solution of sodium cyclopropylmethoxide.

    • Solution E: Prepare a 0.5 M solution of 2-chloro-3-(trimethylsilyl)pyridine in anhydrous DMF.

  • System Setup:

    • Set up the flow reactor with a 10 mL PFA reactor coil.

    • Set the reactor temperature to 120 °C.

    • Set the back-pressure regulator to 7 bar.

  • Reaction Execution:

    • Pump Solution D and Solution E into the reactor through a T-mixer at equal flow rates of 0.25 mL/min each. The total flow rate will be 0.5 mL/min, resulting in a residence time of 20 minutes.

    • After reaching a steady state, collect the product stream.

  • Work-up and Purification:

    • Quench the collected reaction mixture by carefully adding it to ice-cold water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed flow synthesis, based on typical results for similar reactions found in the literature.

Table 1: Hypothetical Parameters and Results for Flow Silylation of 2-Chloropyridine

ParameterValue
Substrate2-Chloropyridine
ReagentHexamethyldisilane
Catalyst[Rh(cod)Cl]2
SolventToluene
Temperature150 °C
Residence Time20 min
Pressure10 bar
Hypothetical Yield 75%

Table 2: Hypothetical Parameters and Results for Flow SNAr Reaction

ParameterValue
Substrate2-Chloro-3-(trimethylsilyl)pyridine
NucleophileSodium cyclopropylmethoxide
SolventDMF
Temperature120 °C
Residence Time20 min
Pressure7 bar
Hypothetical Yield 85%

Visualizations

Logical Relationship of Synthetic Steps

Synthesis_Logical_Flow Start Starting Materials: 2-Chloropyridine Hexamethyldisilane Cyclopropylmethanol Step1 Step 1: Flow Silylation Start->Step1 Intermediate Intermediate: 2-Chloro-3-(trimethylsilyl)pyridine Step1->Intermediate Step2 Step 2: Flow SNAr Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical flow of the two-step synthesis.

Experimental Workflow for Flow Synthesis

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis ReagentA Reagent Pump A (Substrate Solution) Mixer T-Mixer ReagentA->Mixer ReagentB Reagent Pump B (Reagent Solution) ReagentB->Mixer ReagentC Reagent Pump C (Catalyst/Base Solution) ReagentC->Mixer For Step 1 Reactor Heated Flow Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (e.g., HPLC, NMR) Collection->Analysis

References

Application Note: A Proposed Scale-up Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As a key intermediate or a potential active pharmaceutical ingredient (API), a reliable and scalable synthetic route is crucial for advancing preclinical studies. This document outlines a proposed two-step synthesis for the scale-up production of this compound, designed for efficiency, and reproducibility. The protocol is based on established principles of nucleophilic aromatic substitution on a pyridine ring, a common and scalable reaction in medicinal chemistry.

The proposed synthesis commences with the commercially available precursor, 2-chloro-3-(trimethylsilyl)pyridine, and involves its reaction with sodium cyclopropylmethoxide, which is prepared in situ from cyclopropylmethanol. This method is advantageous for its use of readily available starting materials and straightforward reaction conditions, making it suitable for adaptation to larger-scale production.

Experimental Protocols

This section details the proposed methodologies for the synthesis, purification, and analysis of this compound.

Part 1: In Situ Preparation of Sodium Cyclopropylmethoxide

Objective: To prepare a solution of sodium cyclopropylmethoxide for immediate use in the subsequent nucleophilic aromatic substitution reaction.

Materials:

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.

  • Anhydrous THF is added to the flask to create a slurry.

  • The slurry is cooled to 0°C using an ice-water bath.

  • Cyclopropylmethanol, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the sodium hydride slurry, maintaining the internal temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • The resulting solution of sodium cyclopropylmethoxide is used directly in the next step.

Part 2: Synthesis of this compound

Objective: To synthesize the target compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-3-(trimethylsilyl)pyridine

  • Sodium cyclopropylmethoxide solution (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To the freshly prepared solution of sodium cyclopropylmethoxide at room temperature, a solution of 2-chloro-3-(trimethylsilyl)pyridine in anhydrous THF is added dropwise.

  • The reaction mixture is heated to reflux (approximately 66°C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Part 3: Purification and Analysis

Objective: To purify the crude product and confirm its identity and purity.

Purification:

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following tables summarize the proposed quantitative data for the scale-up synthesis.

Table 1: Reactant Stoichiometry and Reaction Conditions

StepReactant 1Molar Equiv. 1Reactant 2Molar Equiv. 2SolventTemperature (°C)Time (h)
1 Cyclopropylmethanol1.2Sodium Hydride (60%)1.2Anhydrous THF0 to 252
2 2-Chloro-3-(trimethylsilyl)pyridine1.0Sodium Cyclopropylmethoxide1.2Anhydrous THF66 (Reflux)12-24

Table 2: Expected Yield and Purity

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC) (%)
This compound(Calculated based on starting material)(To be determined)75-85 (Expected)>98

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_prep Part 1: Alkoxide Preparation cluster_synthesis Part 2: Synthesis cluster_purification Part 3: Purification & Analysis start_prep Start: Cyclopropylmethanol & NaH mix_thf Add Anhydrous THF start_prep->mix_thf cool Cool to 0°C mix_thf->cool add_alcohol Add Cyclopropylmethanol in THF cool->add_alcohol warm_stir Warm to RT & Stir add_alcohol->warm_stir alkoxide Sodium Cyclopropylmethoxide Solution warm_stir->alkoxide add_alkoxide Add Alkoxide Solution alkoxide->add_alkoxide start_synth Start: 2-Chloro-3-(trimethylsilyl)pyridine start_synth->add_alkoxide reflux Heat to Reflux add_alkoxide->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Filter wash->dry evaporate Solvent Evaporation dry->evaporate crude_product Crude Product evaporate->crude_product purify Flash Column Chromatography crude_product->purify analyze Analytical Characterization (NMR, MS, HPLC) purify->analyze final_product Pure Product >98% analyze->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving reaction yields.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Silylation of 2-Chloropyridine. This step involves the regioselective introduction of a trimethylsilyl (TMS) group at the 3-position of the pyridine ring via directed ortho-metalation.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate, 2-chloro-3-(trimethylsilyl)pyridine, undergoes a Williamson ether synthesis with cyclopropylmethanol to yield the final product.

Troubleshooting Guides and FAQs

This section is divided into the two main stages of the synthesis, addressing common issues that may arise during each step.

Part 1: Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine (Silylation)

The key to a high yield in this step is achieving selective deprotonation (lithiation) at the C-3 position of 2-chloropyridine, followed by quenching with an electrophilic silicon source like trimethylsilyl chloride (TMSCl).

Frequently Asked Questions (FAQs) - Silylation

Q1: Why is my yield of 2-chloro-3-(trimethylsilyl)pyridine consistently low?

A1: Low yields in this step can often be attributed to several factors:

  • Incomplete Lithiation: The deprotonation of 2-chloropyridine may be inefficient.

  • Incorrect Regioselectivity: Lithiation might be occurring at the C-6 position instead of the desired C-3 position.

  • Side Reactions: The organolithium reagent can add to the pyridine ring as a nucleophile.

  • Degradation of the Lithiated Intermediate: The lithiated pyridine can be unstable, especially at higher temperatures.

  • Presence of Moisture: Water will quench the organolithium reagent and the lithiated intermediate.

Q2: What is the best base to use for the deprotonation of 2-chloropyridine?

A2: The choice of base is critical for regioselectivity. A strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the preferred base for this transformation as it favors deprotonation at the C-3 position. In contrast, more nucleophilic alkyllithiums like n-butyllithium (n-BuLi) can lead to nucleophilic addition to the pyridine ring or preferential lithiation at the C-6 position.[1]

Q3: How can I minimize the formation of the 6-silylated isomer?

A3: The formation of the 6-silylated isomer is a common side product. To minimize its formation:

  • Use LDA as the base.

  • Maintain a low reaction temperature (typically -78 °C) during the lithiation and quenching steps.

  • Ensure slow, dropwise addition of the base to the solution of 2-chloropyridine.

Q4: My reaction mixture turns black, and I get a complex mixture of products. What is happening?

A4: A dark, complex reaction mixture often indicates decomposition. This can be caused by:

  • The reaction temperature rising too high, leading to the decomposition of the lithiated intermediate.

  • The presence of oxygen, which can lead to oxidative side reactions. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Guide: Low Yield in Silylation
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material 1. Insufficient amount of LDA. 2. Inactive LDA due to moisture or improper storage. 3. Reaction time is too short.1. Use a slight excess of LDA (e.g., 1.1-1.2 equivalents). 2. Use freshly prepared or properly stored LDA. Titrate the LDA solution before use. 3. Increase the reaction time for the lithiation step, monitoring by TLC or GC-MS.
Formation of 6-silylated isomer Incorrect choice of base or reaction temperature.Use LDA as the base and maintain the temperature at -78 °C during the entire process.
Formation of butyl-pyridine adducts Use of n-BuLi instead of LDA.Switch to LDA as the deprotonating agent.
No desired product, only starting material recovered 1. Inactive LDA. 2. Inactive TMSCl. 3. Presence of significant moisture.1. Check the activity of the LDA. 2. Use freshly distilled TMSCl. 3. Ensure all glassware is flame-dried and solvents are anhydrous.

Part 2: Synthesis of this compound (SNAr)

This step is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. The success of this reaction depends on the efficient formation of the cyclopropylmethoxide and its subsequent reaction with 2-chloro-3-(trimethylsilyl)pyridine.

Frequently Asked Questions (FAQs) - SNAr

Q1: Why is the SNAr reaction so slow or not going to completion?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficiently strong base: The base may not be strong enough to fully deprotonate the cyclopropylmethanol, resulting in a low concentration of the nucleophile.

  • Low reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[2]

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions.

  • Steric hindrance: Although less of an issue with cyclopropylmethanol, steric hindrance can sometimes slow down SNAr reactions.

Q2: What is the best base and solvent for this Williamson ether synthesis?

A2: A strong base is needed to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred as they solvate the cation, leaving a more "naked" and reactive alkoxide nucleophile.[2]

Q3: Am I at risk of losing the trimethylsilyl group during the reaction?

A3: The trimethylsilyl group is generally stable under the basic conditions of the Williamson ether synthesis. However, prolonged exposure to harsh conditions or an acidic workup could potentially lead to some desilylation. It is advisable to use a mild, neutral or slightly basic workup.

Q4: I am observing side products in my reaction. What could they be?

A4: Potential side reactions include:

  • Elimination: Although less likely with a primary alcohol derivative, elimination reactions can sometimes compete with substitution.

  • Reaction with the solvent: If a nucleophilic solvent is used, it may compete with the cyclopropylmethoxide.

  • Hydrolysis of the starting material: If water is present, the 2-chloro-3-(trimethylsilyl)pyridine can be hydrolyzed to the corresponding pyridone.

Troubleshooting Guide: Low Yield in SNAr
Observed Problem Potential Cause Recommended Solution
Low conversion of 2-chloro-3-(trimethylsilyl)pyridine 1. Incomplete deprotonation of cyclopropylmethanol. 2. Low reaction temperature. 3. Short reaction time.1. Use a stronger base like NaH or KH. Ensure the cyclopropylmethanol is added to the base and allowed to react completely before adding the pyridine substrate. 2. Gradually increase the reaction temperature (e.g., from room temperature to 50-100 °C) and monitor the reaction progress.[4] 3. Increase the reaction time (typically 1-8 hours).[4]
Formation of 2-hydroxy-3-(trimethylsilyl)pyridine Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry the cyclopropylmethanol before use.
Difficulty in purifying the final product Residual high-boiling solvent (e.g., DMF, DMSO).During workup, perform multiple aqueous washes to remove the high-boiling solvent. Purification by column chromatography on silica gel is often effective.
Inconsistent yields Purity of starting materials.Ensure the 2-chloro-3-(trimethylsilyl)pyridine is pure before starting the SNAr reaction. Purify it by distillation or chromatography if necessary. Use high-purity cyclopropylmethanol.

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis on Pyridine Systems
BaseSolventTemperature (°C)Typical Yield RangeReference
NaHDMF / THF25 - 80Good to Excellent[3]
KHTHF25 - 66Good to Excellent[5]
K₂CO₃Acetonitrile / DMF80 - 120Moderate to Good[5]
Cs₂CO₃DMF40 - 100Good to Excellent[6]
KOtBuTHF / Dioxane25 - 100Moderate to Good[5]

Note: Yields are general for Williamson ether synthesis and can vary based on the specific substrates.

Table 2: Relative Reactivity of Halopyridines in SNAr Reactions
HalopyridineRelative ReactivityCommentsReference
2-FluoropyridineHighFluoride is an excellent leaving group in SNAr.[7]
2-ChloropyridineModerateGenerally less reactive than the fluoro analogue.[7]
2-BromopyridineModerateSimilar reactivity to the chloro analogue.
2-IodopyridineLowIodide is a poorer leaving group in SNAr.

Note: The presence of the electron-withdrawing trimethylsilyl group at the 3-position is expected to increase the reactivity of 2-chloropyridine towards nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine

Materials:

  • 2-Chloropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.05 eq.). Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To a separate flame-dried flask under argon, add a solution of 2-chloropyridine (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the 2-chloropyridine solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add freshly distilled trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 2-chloro-3-(trimethylsilyl)pyridine.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-(trimethylsilyl)pyridine

  • Cyclopropylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C. Slowly add cyclopropylmethanol (1.1 eq.) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • SNAr Reaction: Add a solution of 2-chloro-3-(trimethylsilyl)pyridine (1.0 eq.) in a small amount of anhydrous DMF to the freshly prepared sodium cyclopropylmethoxide solution. Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and then with brine to remove DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: SNAr Reaction S1_Start 2-Chloropyridine S1_React 1. LDA, THF, -78°C 2. TMSCl S1_Start->S1_React S1_Product 2-Chloro-3-(trimethylsilyl)pyridine S1_React->S1_Product S2_React 1. NaH, DMF 2. Add S1_Product S1_Product->S2_React S1_Product->S2_React S2_Start Cyclopropylmethanol S2_Start->S2_React S2_Product 2-(Cyclopropylmethoxy)-3- (trimethylsilyl)pyridine

Caption: Overall workflow for the synthesis of this compound.

Silylation_Troubleshooting Start Low Yield in Silylation? Cause1 Incomplete Reaction? Start->Cause1 Solution1 Check LDA activity (titrate). Increase reaction time. Cause1->Solution1 Yes Cause2 Wrong Isomer Formed (6-silylated)? Cause1->Cause2 No Solution2_Yes Use LDA as base. Maintain T < -70°C. Cause2->Solution2_Yes Yes Cause3 Decomposition (dark mixture)? Cause2->Cause3 No Solution2_No Check for Side Products Solution3 Maintain low temp. Ensure inert atmosphere. Cause3->Solution3 Yes

Caption: Troubleshooting logic for the silylation of 2-chloropyridine.

SNAr_Troubleshooting Start Low Yield in SNAr? Cause1 Incomplete Reaction? Start->Cause1 Solution1 Use stronger base (NaH). Increase temperature. Use polar aprotic solvent (DMF). Cause1->Solution1 Yes Cause2 Pyridone Formation? Cause1->Cause2 No Solution2 Use anhydrous reagents and solvents. Cause2->Solution2 Yes Cause3 Purification Issues? Cause2->Cause3 No Solution3 Thorough aqueous workup to remove DMF. Column chromatography. Cause3->Solution3 Yes

Caption: Troubleshooting logic for the SNAr reaction.

References

Technical Support Center: Functionalization of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. The information is designed to help overcome common challenges and side reactions encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on this compound?

The primary sites for functionalization are the C4 and C6 positions of the pyridine ring. The 2-cyclopropylmethoxy group acts as a directing group for ortho-metalation, favoring deprotonation at the C6 position. However, the electronic effects of the substituents can also allow for functionalization at the C4 position. The trimethylsilyl (TMS) group at C3 can also be replaced or elaborated.

Q2: What are the likely side reactions to be aware of during metalation/lithiation?

The main side reactions include:

  • Protodesilylation: The trimethylsilyl group can be cleaved by acidic protons during workup or by certain reagents, leading to the formation of 2-(Cyclopropylmethoxy)pyridine.

  • Ring-opening of the cyclopropyl group: Under strongly acidic or certain catalytic conditions, the cyclopropyl ring can undergo rearrangement or ring-opening.

  • Cleavage of the ether linkage: While generally stable, the cyclopropylmethoxy group can be cleaved under harsh acidic or basic conditions.

  • Formation of isomers: Depending on the reaction conditions, a mixture of C4 and C6 substituted products may be obtained.

Q3: How can I minimize protodesilylation?

To minimize the loss of the trimethylsilyl group, it is crucial to use anhydrous reaction conditions and a non-acidic workup. Quenching the reaction with a non-protic electrophile or a carefully buffered aqueous solution can help. If acidic conditions are unavoidable in subsequent steps, a less labile silyl protecting group might be considered for the synthesis.

Q4: What conditions are recommended for selective C6 functionalization?

Directed ortho-metalation (DoM) is the most effective strategy for selective C6 functionalization. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in an ethereal solvent at low temperatures (e.g., -78 °C) will favor deprotonation at the C6 position, directed by the 2-alkoxy group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete metalation. 2. Decomposition of starting material or product. 3. Inactive reagents.1. Use a stronger base or increase the reaction time/temperature for metalation. 2. Ensure strict anhydrous and inert atmosphere conditions. 3. Titrate organolithium reagents before use.
Mixture of C4 and C6 isomers 1. Reaction temperature too high. 2. Non-optimal base or solvent.1. Maintain a low reaction temperature (e.g., -78 °C) during metalation and electrophilic quench. 2. Use a bulky, non-nucleophilic base like LDA in THF.
Significant amount of protodesilylated byproduct 1. Presence of moisture or acidic impurities. 2. Acidic workup.1. Use freshly distilled, anhydrous solvents and reagents. 2. Quench the reaction with a non-protic electrophile or use a buffered aqueous solution (e.g., saturated NH4Cl) for workup.
Evidence of cyclopropyl ring-opening 1. Use of strong Lewis or Brønsted acids. 2. High reaction temperatures.1. Avoid strongly acidic conditions. If necessary, use milder Lewis acids or perform reactions at lower temperatures. 2. Carefully control the reaction temperature.
Cleavage of the cyclopropylmethoxy group 1. Harsh acidic or basic conditions.1. Use milder reaction conditions. For dealkylation, consider alternative reagents to strong protic or Lewis acids.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Iodination at C6

This protocol describes a typical procedure for the selective functionalization at the C6 position via directed ortho-metalation followed by quenching with an electrophile (iodine).

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Metalation: A solution of n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2-(Cyclopropylmethoxy)-6-iodo-3-(trimethylsilyl)pyridine.

Reagent Molar Ratio Typical Yield
n-Butyllithium1.1 eq75-85%
Iodine1.2 eq
Protocol 2: Protodesilylation

This protocol describes a method for the removal of the trimethylsilyl group.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (20 mL/mmol) is added potassium carbonate (2.0 eq).

  • Reaction: The mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by distillation or column chromatography to yield 2-(Cyclopropylmethoxy)pyridine.

Reagent Molar Ratio Typical Yield
Potassium Carbonate2.0 eq>90%

Visualizations

experimental_workflow cluster_start Starting Material cluster_dom Directed Ortho-Metalation (DoM) cluster_desilylation Protodesilylation cluster_products Products start This compound metalation 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) start->metalation Functionalization desilylation K2CO3, MeOH, rt start->desilylation Side Reaction / Desired Transformation product_c6 C6-Functionalized Product metalation->product_c6 product_desilyl Desilylated Product desilylation->product_desilyl

Caption: Experimental workflow for the functionalization of the starting material.

side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 2-(Cyclopropylmethoxy)-3-(TMS)pyridine intermediate C6-Lithiated Intermediate start->intermediate n-BuLi protodesilylation Protodesilylation start->protodesilylation H+ ring_opening Cyclopropyl Ring Opening start->ring_opening Acid/Heat ether_cleavage Ether Cleavage start->ether_cleavage Strong Acid/Base product C6-Functionalized Product intermediate->product E+

Caption: Potential side reactions during functionalization.

Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this class of compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Desilylation of the Product During Purification

Q: I am observing significant loss of the trimethylsilyl (TMS) group during column chromatography. What is causing this and how can I prevent it?

A: Loss of the TMS group, or desilylation, is a common challenge when purifying silylated compounds, especially on silica gel. The acidic nature of standard silica gel can catalyze the cleavage of the C-Si bond.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et3N) in your chosen solvent system (e.g., 1-2% Et3N in hexanes/ethyl acetate). This will neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or end-capped silica gel.

  • Optimize the Mobile Phase: Avoid highly acidic or basic additives in your mobile phase. If a modifier is needed, consider using a neutral salt or a minimal amount of a non-nucleophilic base like triethylamine.

  • Work-up Procedure: Ensure your work-up conditions prior to purification are not overly acidic or basic. A gentle aqueous wash with a neutral buffer may be preferable.

Issue 2: Poor Separation of the Product from Starting Materials or By-products

Q: My column chromatography is not providing good separation between my desired this compound analog and closely related impurities. How can I improve the resolution?

A: The unique combination of the polar pyridine core and the nonpolar cyclopropylmethoxy and trimethylsilyl groups can lead to challenging separations.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can often provide better separation than an isocratic one. Consider ternary solvent systems (e.g., hexanes/ethyl acetate/dichloromethane) to fine-tune the selectivity.

  • Orthogonal Purification Techniques: If silica gel chromatography is insufficient, consider an orthogonal method. For instance, reversed-phase HPLC (C18 column) separates compounds based on hydrophobicity, which can be very effective for this class of molecules.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Screen various solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound analogs?

A1: Common impurities often include:

  • Desilylated analog: 2-(Cyclopropylmethoxy)pyridine.

  • Unreacted starting materials: Such as a halogenated pyridine precursor.

  • Isomeric by-products: Depending on the synthetic route, you may have isomers where the TMS group is at a different position on the pyridine ring.

  • Over-silylated products: In some cases, multiple silylation might occur.

Q2: How does the steric hindrance from the cyclopropylmethoxy group affect purification?

A2: The cyclopropylmethoxy group can introduce steric bulk around the pyridine nitrogen. This may influence the interaction of the molecule with the stationary phase in chromatography, potentially leading to faster elution than expected based on polarity alone.[1] It can also affect the efficiency of salt formation if acidic purification methods are considered.[2]

Q3: Can I use acid-base extraction to purify my product?

A3: While the pyridine nitrogen is basic and can be protonated, this approach should be used with caution. Strong acidic conditions can lead to the cleavage of the trimethylsilyl group.[3] If you choose to use this method, employ mild and brief exposure to a weak acid, followed by rapid neutralization and extraction.

Q4: What is the best way to store purified this compound analogs?

A4: These compounds should be stored under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation. The TMS group is susceptible to hydrolysis, so protection from moisture is critical.[4]

Data Presentation

Table 1: Troubleshooting Summary for Purification Challenges

ChallengePotential CauseRecommended Solution
Desilylation Acidic silica gelNeutralize silica with Et3N; use alumina or end-capped silica.
Acidic/basic mobile phaseUse neutral solvents; add a non-nucleophilic base if necessary.
Harsh work-upUse neutral aqueous washes.
Poor Separation Inadequate solvent systemScreen various solvent systems and use gradient elution.
Similar polarity of componentsEmploy orthogonal purification like reversed-phase HPLC.[5]
Solid product with impuritiesAttempt recrystallization from a suitable solvent.
Product Degradation Moisture, air, or light exposureStore under inert atmosphere, protected from light, at low temperature.

Experimental Protocols

Protocol 1: Purification by Neutralized Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (v/v) to the slurry and stir for 15 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Equilibration: Equilibrate the packed column with your starting mobile phase (e.g., 98:2 hexanes:ethyl acetate containing 1% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes, maintaining 1% triethylamine throughout).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., hexanes, heptane, isopropanol, acetonitrile) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound Analogs start Crude Product check_purity Assess Purity (TLC, LC-MS) start->check_purity chromatography Column Chromatography (Neutralized Silica or Alumina) check_purity->chromatography Impure pure_product Pure Product check_purity->pure_product Pure analyze_fractions Analyze Fractions chromatography->analyze_fractions analyze_fractions->pure_product Pure Fractions further_purification Further Purification Needed analyze_fractions->further_purification Impure Fractions recrystallization Recrystallization further_purification->recrystallization Solid rp_hplc Reversed-Phase HPLC further_purification->rp_hplc Liquid/Oil recrystallization->pure_product rp_hplc->pure_product

Caption: A workflow for troubleshooting the purification of target analogs.

Desilylation_Pathway Pathway of Undesired Desilylation During Purification product This compound acid_source Acidic Conditions (e.g., Silica Gel, Acidic Mobile Phase) product->acid_source desilylated_product 2-(Cyclopropylmethoxy)pyridine (Desilylated Impurity) acid_source->desilylated_product Protonolysis of C-Si bond tms_byproduct TMS-X (e.g., Trimethylsilanol) acid_source->tms_byproduct By-product formation

Caption: The chemical pathway leading to the loss of the TMS group.

References

Technical Support Center: Optimization of Suzuki-type Coupling with 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized reaction protocols for the cross-coupling of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine with aryl halides. Given the substrate's structure, a Hiyama cross-coupling approach is the most relevant, utilizing the trimethylsilyl group as the nucleophilic partner. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Low or no yield in your cross-coupling reaction with this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: My Hiyama coupling reaction with this compound is failing or giving low yields. What are the most common causes?

Answer: Failure in Hiyama couplings, especially with 2-substituted pyridine substrates, often stems from one or more of the following factors:

  • Inefficient Activation of the Organosilane: The carbon-silicon bond in your starting material is strong and requires an activating agent, typically a fluoride source, to facilitate transmetalation to the palladium catalyst.

  • Catalyst Inactivation or Decomposition: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may decompose during the reaction, often indicated by the formation of palladium black.

  • Protodesilylation: The trimethylsilyl group can be cleaved from the pyridine ring by moisture or other protic sources, especially under basic conditions, leading to the formation of 2-(cyclopropylmethoxy)pyridine as a byproduct.

  • Homocoupling: Self-coupling of the aryl halide can compete with the desired cross-coupling reaction.

  • Steric Hindrance and Electronic Effects: The substitution pattern on both the pyridine and the aryl halide can significantly impact the reaction rate and efficiency.

Below is a troubleshooting workflow to help you diagnose and resolve issues with your reaction.

TroubleshootingWorkflow Start Low or No Product Yield CheckActivator 1. Verify Activator Efficiency Start->CheckActivator CheckCatalyst 2. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 3. Assess Reaction Conditions Start->CheckConditions CheckPurity 4. Analyze Starting Material Purity Start->CheckPurity AnalyzeByproducts 5. Identify Side Products Start->AnalyzeByproducts ActivatorNode Is a fluoride source (e.g., TBAF, CsF) being used? Are anhydrous conditions maintained? Consider screening different fluoride sources. CheckActivator->ActivatorNode Key Considerations CatalystNode Is palladium black visible? (catalyst decomposition) Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). Screen different ligands (e.g., phosphines like PCy3, PPh3). CheckCatalyst->CatalystNode Key Considerations ConditionsNode Are reagents soluble in the chosen solvent? Has the solvent been thoroughly degassed? Is the reaction temperature optimal? (Screen a range). CheckConditions->ConditionsNode Key Considerations PurityNode Are starting materials free of water and other impurities? Confirm the integrity of the C-Si bond in the starting material. CheckPurity->PurityNode Key Considerations ByproductsNode Detection of 2-(cyclopropylmethoxy)pyridine suggests protodesilylation. Detection of biaryl suggests homocoupling of the aryl halide. AnalyzeByproducts->ByproductsNode Key Considerations SolutionActivator Use freshly opened or dried TBAF. Ensure all reagents and solvents are anhydrous. ActivatorNode->SolutionActivator SolutionCatalyst Use a more robust ligand. Consider a lower reaction temperature. CatalystNode->SolutionCatalyst SolutionConditions Switch to a different solvent (e.g., dioxane, THF, toluene). Increase degassing time. Optimize temperature via screening. ConditionsNode->SolutionConditions SolutionPurity Purify starting materials. Use anhydrous solvents and reagents. PurityNode->SolutionPurity SolutionByproducts For protodesilylation: use anhydrous conditions and a non-protic solvent. For homocoupling: adjust catalyst/ligand ratio and temperature. ByproductsNode->SolutionByproducts

Caption: Troubleshooting workflow for the Hiyama coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a Suzuki-Miyaura reaction with a boronic acid derivative of my pyridine not recommended?

A1: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond).[1] This instability often leads to low yields and reproducibility issues. The nitrogen atom at the 2-position is thought to facilitate this decomposition pathway. Given that your substrate already possesses a stable trimethylsilyl group, a Hiyama-type coupling is a more direct and often more successful strategy.

Q2: What is the role of the fluoride source in the Hiyama coupling?

A2: The fluoride ion (e.g., from TBAF, CsF, or KF) is a crucial activator in the traditional Hiyama coupling.[2][3] It coordinates to the silicon atom of your this compound, forming a hypervalent silicate species. This pentacoordinate silicon intermediate is more nucleophilic and facilitates the transmetalation step with the palladium catalyst.[3][4]

Q3: I am observing the formation of 2-(cyclopropylmethoxy)pyridine as a major byproduct. What is causing this?

A3: The formation of 2-(cyclopropylmethoxy)pyridine indicates protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom. This side reaction is often caused by the presence of water or other protic impurities in your reaction mixture, especially under basic conditions. To mitigate this, ensure that all your reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere.

Q4: Can I perform this reaction without a fluoride activator?

A4: Yes, fluoride-free Hiyama couplings, often referred to as Hiyama-Denmark couplings, have been developed. These reactions typically use organosilanols or specific alkoxysilanes and are activated by a base like NaOH or Cs2CO3.[5] However, for a trimethylsilyl group, which is less reactive, a fluoride activator is generally required for efficient coupling.

Q5: What is the best palladium catalyst and ligand combination for this reaction?

A5: The optimal catalyst system can be substrate-dependent. For Hiyama couplings of heteroaromatic compounds, palladium sources like Pd(OAc)2 or PdCl2 are common. The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy3), have been shown to be effective in similar systems as they can promote the key steps in the catalytic cycle and stabilize the palladium catalyst.[2] A screening of different ligands is often recommended to find the best conditions for your specific substrates.

Optimization of Reaction Conditions

The following table summarizes the optimization of a Hiyama cross-coupling reaction for a substrate with similar electronic properties to this compound. The data is adapted from a study on pyrimidin-2-yl tosylates and provides a strong starting point for optimizing your reaction.

Table 1: Optimization of Hiyama Coupling Conditions

EntryCatalyst (mol%)Additive (mol%)Ligand (mol%)Activator (equiv)SolventYield (%)
1PdCl2 (5)-PCy3 (10)TBAF (2.0)Dioxane0
2Pd(OAc)2 (5)-PCy3 (10)TBAF (2.0)Dioxane25
3Pd(OAc)2 (5)CuCl (20)PCy3 (10)TBAF (2.0)Dioxane65
4 PdCl2 (5) CuCl (20) PCy3 (10) TBAF (2.0) Dioxane 80
5PdCl2 (5)CuCl (20)PPh3 (10)TBAF (2.0)Dioxane62
6PdCl2 (5)CuCl (20)dppf (10)TBAF (2.0)Dioxane55
7PdCl2 (5)CuCl (20)PCy3 (10)CsF (2.0)DioxaneNo Reaction
8PdCl2 (5)CuCl (20)PCy3 (10)K3PO4 (2.0)DioxaneNo Reaction
9PdCl2 (5)CuCl (20)PCy3 (10)TBAF (2.0)THF71
10PdCl2 (5)CuCl (20)PCy3 (10)TBAF (2.0)Toluene68
11PdCl2 (5)CuCl (20)PCy3 (10)TBAF (2.0)DMF53

Data adapted from a study on a similar heterocyclic system. Yields are for the isolated product.[2]

Key Findings from Optimization:

  • Catalyst and Additive: The combination of PdCl2 and a copper(I) salt (CuCl) as an additive significantly improves the reaction yield, suggesting that the copper salt may play a beneficial role in the transmetalation step.[2]

  • Ligand: The electron-rich, bulky phosphine ligand PCy3 provided the best results compared to other common phosphine ligands.[2]

  • Activator: Tetrabutylammonium fluoride (TBAF) was found to be an effective activator, while other fluoride sources or bases were not successful under these conditions.[2]

  • Solvent: Dioxane proved to be the optimal solvent, though THF and toluene also gave good yields.[2]

Experimental Protocol: General Procedure for Hiyama Coupling

This protocol is a starting point based on optimized conditions for similar substrates. Further optimization for your specific aryl halide may be necessary.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) chloride (PdCl2)

  • Copper(I) chloride (CuCl)

  • Tricyclohexylphosphine (PCy3)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add PdCl2 (0.05 equiv), CuCl (0.2 equiv), and PCy3 (0.10 equiv).

  • Add this compound (1.2 equiv) and the aryl halide (1.0 equiv).

  • Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the aryl halide).

  • Add TBAF (2.0 equiv, 1.0 M solution in THF) dropwise to the stirred mixture.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HiyamaCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep Combine PdCl2, CuCl, PCy3, pyridine starting material, and aryl halide in a dry Schlenk tube under inert gas. AddSolvent Add anhydrous dioxane. Prep->AddSolvent AddActivator Add TBAF solution dropwise. AddSolvent->AddActivator Heat Heat the reaction mixture (e.g., 100-110 °C). AddActivator->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute with organic solvent and filter through celite. Cool->Filter Extract Wash with water and brine, then dry. Filter->Extract Purify Concentrate and purify by column chromatography. Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Hiyama cross-coupling reaction.

References

Preventing decomposition of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound?

A1: The primary factors leading to the decomposition of this compound are the presence of strong acids or bases, high temperatures, and exposure to moisture. The two main points of instability are the trimethylsilyl (TMS) group attached to the pyridine ring and the cyclopropylmethoxy ether linkage.

Q2: How should I handle and store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can lead to the hydrolysis of the trimethylsilyl group. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: Is the trimethylsilyl (TMS) group on the pyridine ring sensitive to cleavage?

A3: Yes, the C-Si bond of the trimethylsilyl group on the pyridine ring is susceptible to cleavage under both acidic and basic conditions. Strong acids can lead to protodesilylation, while strong bases, particularly those containing fluoride ions, can also readily cleave the TMS group.

Q4: How stable is the cyclopropylmethoxy group?

A4: Ether linkages, including the cyclopropylmethoxy group, are generally stable under many reaction conditions. However, they can be cleaved by strong acids, such as HBr or HI, especially at elevated temperatures.[2][3][4][5] The cyclopropylmethyl moiety itself is generally stable, but ring-opening reactions can occur under certain acidic conditions or in the presence of specific catalysts.

Q5: Can I use this compound in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig?

A5: Yes, 3-silylated pyridines can be used in cross-coupling reactions. However, it is important to carefully select the reaction conditions, particularly the base and temperature, to avoid decomposition. For instance, in Suzuki-Miyaura couplings, a milder base should be preferred to prevent desilylation.[6][7][8][9][10] Similarly, for Buchwald-Hartwig aminations, the choice of base and ligand is critical to prevent side reactions.[11][12][13][14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and presence of desilylated byproducts.
  • Potential Cause: Cleavage of the trimethylsilyl (TMS) group due to acidic or basic conditions.

  • Solution:

    • For acidic conditions: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid in situ. If the reaction requires an acidic catalyst, use the mildest possible acid at the lowest effective concentration and temperature.

    • For basic conditions: Avoid strong bases, especially fluoride sources like TBAF, if the TMS group is to be retained. Opt for milder inorganic bases such as K₂CO₃ or Cs₂CO₃ over stronger bases like KOtBu.

    • Moisture: Ensure all solvents and reagents are rigorously dried, as moisture can facilitate desilylation.

Issue 2: Formation of a byproduct corresponding to the cleaved cyclopropylmethoxy group.
  • Potential Cause: Cleavage of the ether linkage under strongly acidic conditions.

  • Solution:

    • Avoid the use of strong protic acids like HBr or HI, especially at elevated temperatures.

    • If acidic conditions are necessary, consider using a Lewis acid that is less likely to promote ether cleavage.

    • Maintain the reaction temperature as low as possible to minimize the rate of ether cleavage.

Table 1: Stability Profile of this compound
ConditionStability of Trimethylsilyl GroupStability of Cyclopropylmethoxy GroupRecommended Precautions
Strongly Acidic (e.g., HCl, H₂SO₄, pH < 2) Prone to rapid cleavagePotentially unstable, especially at elevated temperaturesAvoid if possible; use lowest effective concentration and temperature.
Mildly Acidic (e.g., AcOH, p-TsOH, pH 3-6) Generally stable, but can cleave with prolonged heatingGenerally stableMonitor reaction closely; use stoichiometric amounts of acid.
Neutral (pH ~7) StableStableEnsure reaction medium remains neutral.
Mildly Basic (e.g., K₂CO₃, NaHCO₃, pH 8-10) Generally stableStablePreferred conditions for many reactions.
Strongly Basic (e.g., NaH, KOtBu, pH > 11) Can be unstable, especially with heatingStableUse with caution; consider alternative bases.
Fluoride Sources (e.g., TBAF, HF-Pyridine) Highly susceptible to cleavageStableAvoid if TMS group needs to be retained.
Elevated Temperatures (> 100 °C) Can promote desilylation, especially in the presence of trace acid/baseGenerally stable in the absence of strong acidsUse the lowest possible reaction temperature.
Aqueous Conditions Risk of hydrolysis, especially under non-neutral pHStableUse anhydrous conditions whenever possible.
Table 2: Recommended Reaction Conditions to Minimize Decomposition
Reaction TypeRecommended BaseRecommended SolventTemperature RangeKey Considerations
Suzuki-Miyaura Coupling K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane, Toluene, DME80-110 °CUse rigorously dried solvents and reagents. A phosphine ligand may be required.
Buchwald-Hartwig Amination NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120 °CLigand choice is critical. Consider using a milder base if desilylation is observed.
Lithiation / Electrophilic Quench n-BuLi, s-BuLi, LDATHF, Diethyl Ether-78 to 0 °CMaintain low temperatures to prevent side reactions. Quench with the electrophile at low temperature.
General Nucleophilic Aromatic Substitution K₂CO₃, DIPEADMF, NMP, AcetonitrileRoom Temp. to 80 °CMonitor for potential desilylation if the nucleophile is also a strong base.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid, designed to minimize decomposition.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and a mild base such as K₂CO₃ (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Setup:

    • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide using this compound as a coupling partner, with precautions to prevent decomposition.

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv) to a flame-dried Schlenk flask.

  • Reaction Setup:

    • Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 1.5 equiv).

    • Add anhydrous toluene or dioxane.

  • Reaction Execution:

    • Degas the mixture and heat to the required temperature (typically 90-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Decomposition Pathways

DecompositionPathways cluster_main This compound cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH- / F-) cluster_thermal Thermal Stress (High T) Main This compound Desilylated 2-(Cyclopropylmethoxy)pyridine Main->Desilylated Protodesilylation EtherCleaved 3-(trimethylsilyl)pyridin-2-ol + Cyclopropylmethyl Halide Main->EtherCleaved Ether Cleavage (strong acid) Desilylated_Base 2-(Cyclopropylmethoxy)pyridine Main->Desilylated_Base Nucleophilic Desilylation Thermal_Products Complex Mixture / Polymerization Main->Thermal_Products Decomposition

Caption: Potential decomposition pathways of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the inherent properties of the pyridine ring and its substituents:

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1] This is a well-documented issue known as the "2-pyridyl problem."

  • Steric Hindrance : The presence of two substituents in the 2 and 3 positions can sterically hinder the approach of the catalyst and the coupling partners.

  • Substrate Reactivity : 2-alkoxypyridines are electron-rich, which can affect the oxidative addition step in the catalytic cycle.[2]

  • Potential Side Reactions : The trimethylsilyl group could potentially undergo side reactions, such as protodesilylation under certain conditions.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: The Suzuki-Miyaura coupling is a highly versatile and commonly used method for forming C-C bonds with pyridine-containing molecules.[3][4] Other potential reactions include Stille, Sonogashira, and Buchwald-Hartwig amination, depending on the desired bond to be formed. The choice of reaction will also depend on the nature of the coupling partner.

Q3: What type of palladium catalyst and ligand system is recommended?

A3: For Suzuki-Miyaura coupling of pyridine derivatives, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition by the pyridine nitrogen.[1]

  • Recommended Ligands : Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1]

  • Recommended Palladium Pre-catalysts : Pre-formed palladium complexes like Pd(OAc)₂, Pd₂(dba)₃, or palladium pre-catalysts incorporating the desired ligand are common starting points.[5] Using a pre-catalyst can sometimes improve reaction efficiency and reproducibility.

Q4: Can the trimethylsilyl group participate in the cross-coupling reaction?

A4: While the primary point of reaction is typically a halide or triflate group on the pyridine ring, the trimethylsilyl group can participate in certain cross-coupling reactions, such as the Hiyama coupling. However, under standard Suzuki-Miyaura conditions, it is generally expected to be a spectator group. It's important to be aware of the potential for desilylation, especially under strongly basic or fluoride-containing conditions.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium catalyst.[1]* Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1] * Increase the catalyst and/or ligand loading.
Inefficient Oxidative Addition: The bond to the leaving group (e.g., C-Cl, C-Br) is not being readily cleaved by the palladium catalyst.* If using a chloro-substituted pyridine, consider switching to the bromo or iodo analog, which are generally more reactive. * Increase the reaction temperature.
Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.* Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can significantly influence the reaction rate. * Ensure anhydrous conditions, as water can hydrolyze the boronic acid/ester.
Formation of Side Products Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.* Use anhydrous solvents and reagents. * Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
Homocoupling: The coupling partners are reacting with themselves.* Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[1]
Desilylation: The trimethylsilyl group is being cleaved.* Avoid strongly basic conditions or fluoride additives if possible.[6] * Use milder bases like K₂CO₃ or Na₂CO₃.
Reaction Stalls Catalyst Decomposition: The palladium catalyst is precipitating out of the solution as palladium black.* Ensure the ligand is in slight excess relative to the palladium source to maintain a stable catalytic complex. * Lower the reaction temperature.

Catalyst and Condition Selection Summary

The following table summarizes recommended starting conditions for a Suzuki-Miyaura cross-coupling of a hypothetical 2-(cyclopropylmethoxy)-5-bromo-3-(trimethylsilyl)pyridine with an arylboronic acid. These are general recommendations and may require optimization.

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium(0) precursors.[5]
Ligand SPhos or XPhosBulky, electron-rich ligands to overcome pyridine inhibition.[1]
Base K₃PO₄ or Cs₂CO₃Often effective for challenging Suzuki couplings.
Solvent 1,4-Dioxane, Toluene, or THFAnhydrous, aprotic solvents are generally preferred.
Temperature 80-110 °CMay require heating to facilitate oxidative addition.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst oxidation and homocoupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound-X (where X is a halide, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

CatalystSelectionWorkflow Catalyst Selection Workflow for Cross-Coupling start Start: Define Cross-Coupling Reaction (e.g., Suzuki, Stille, etc.) substrate Substrate: This compound-X start->substrate coupling_partner Define Coupling Partner (e.g., Arylboronic acid) start->coupling_partner catalyst_choice Initial Catalyst System Selection substrate->catalyst_choice coupling_partner->catalyst_choice pd_source Palladium Source: Pd(OAc)2 or Pd2(dba)3 catalyst_choice->pd_source ligand_choice Ligand Selection: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) catalyst_choice->ligand_choice base_solvent Base and Solvent Selection: Base: K3PO4 or Cs2CO3 Solvent: Dioxane or Toluene catalyst_choice->base_solvent run_reaction Perform Initial Reaction Screen pd_source->run_reaction ligand_choice->run_reaction base_solvent->run_reaction analysis Analyze Results (Yield, Purity, Side Products) run_reaction->analysis troubleshoot Troubleshoot? analysis->troubleshoot optimize Optimize Conditions (Temp, Concentration, Catalyst Loading) troubleshoot->optimize Yes end Successful Coupling troubleshoot->end No, High Yield fail Re-evaluate Catalyst System troubleshoot->fail Persistent Low Yield optimize->run_reaction fail->catalyst_choice

Caption: Workflow for selecting a catalyst system for cross-coupling.

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

Workup procedures to remove silyl byproducts from 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing silyl byproducts from reactions involving 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common silyl byproducts I can expect in my reaction mixture?

A1: Following the cleavage of the trimethylsilyl (TMS) group from your pyridine derivative, you can primarily expect to find trimethylsilanol (TMSOH) and its condensation product, hexamethyldisiloxane (TMS-O-TMS). These are formed from the reaction of the TMS group with water during the workup or from residual moisture in the reaction.

Q2: What are the main strategies for removing these silyl byproducts?

A2: The principal methods for removing silyl byproducts include:

  • Fluoride-Based Cleavage and Workup: Utilizing reagents like Tetrabutylammonium Fluoride (TBAF) to cleave the C-Si bond, followed by a specific workup to remove both TBAF salts and silyl byproducts.

  • Acidic Hydrolysis and Extraction: Using acidic conditions to promote the hydrolysis of the silyl group, followed by liquid-liquid extraction to separate the desired product.

  • Chromatography: Employing flash column chromatography to separate the product from non-polar silyl byproducts based on polarity differences.

Q3: My product, 2-(Cyclopropylmethoxy)pyridine, is somewhat polar and water-soluble. How can I avoid product loss during aqueous workup?

A3: For polar products, minimizing the volume of aqueous washes is crucial. Using brine (saturated NaCl solution) for the final wash can help reduce the solubility of your organic product in the aqueous layer. Alternatively, a non-aqueous workup, such as the use of ion-exchange resins to remove fluoride reagents, is a highly effective strategy to avoid aqueous extractions altogether.[1][2][3]

Q4: Is the cyclopropylmethoxy group stable under the conditions used for silyl group removal?

A4: The cyclopropylmethoxy group is generally stable under mild basic and fluoride-based conditions. However, strong acidic conditions, particularly with heating, can potentially lead to the cleavage of the ether linkage.[4][5][6] It is advisable to monitor for any byproduct formation under acidic conditions. Mild acidic conditions, such as dilute HCl at low temperatures, are generally tolerated.

Troubleshooting Guides

Issue 1: Residual Silyl Byproducts in the Final Product after Standard Extraction
Possible Cause Troubleshooting Step
Incomplete HydrolysisEnsure sufficient water is present during the workup to fully convert silyl species to silanols and siloxanes.
Insufficient WashingIncrease the number of aqueous washes or use a dilute acid wash (e.g., 1M HCl) if your product is stable.
Co-elution during ChromatographyOptimize your chromatography conditions. See the chromatography guide below.
Formation of EmulsionsAdd brine to the aqueous layer to help break up emulsions and improve separation.
Issue 2: Difficulty Removing Tetrabutylammonium (TBA+) Salts after TBAF Deprotection
Possible Cause Troubleshooting Step
High Polarity of ProductAvoid aqueous workup. Utilize a non-aqueous workup with a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate to sequester TBA+ salts.[1][2][3][7][8]
Insufficient WashingIf an aqueous workup is necessary, perform multiple washes with water. The tetrabutylammonium cation has some water solubility.
TBAF Adherence to Silica GelIf proceeding directly to chromatography, be aware that TBAF salts can sometimes be difficult to remove completely. A pre-adsorption on a small amount of silica and elution with a non-polar solvent can sometimes help.

Quantitative Data Summary

The following table summarizes typical outcomes for different workup procedures for the removal of silyl byproducts. The data is representative and may vary based on the specific reaction scale and conditions.

Workup MethodKey ReagentsTypical Product Purity (by 1H NMR)Estimated Yield LossKey Considerations
Aqueous Workup Dilute HCl, NaHCO3, Brine>95%5-10%Potential for product loss if the desilylated pyridine is highly water-soluble. Risk of ether cleavage with strong acid.
TBAF with Aqueous Workup TBAF, H2O, Organic Solvent>90%5-15%Can be challenging to completely remove tetrabutylammonium salts, especially with polar products.[9][10]
TBAF with Non-Aqueous Workup TBAF, Dowex 50WX8, CaCO3, MeOH>98%<5%Highly effective for polar, water-soluble products as it avoids aqueous extraction.[1][2][3][8]
Direct Chromatography Silica Gel, Hexanes/Ethyl AcetateVariableVariableCan be effective but may require careful optimization to separate non-polar silyl byproducts from the potentially non-polar silylated starting material.

Experimental Protocols

Protocol 1: Acidic Hydrolysis and Extraction

Objective: To remove the trimethylsilyl group and silyl byproducts using an acidic aqueous workup.

Methodology:

  • Upon reaction completion, cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by adding 1M aqueous HCl. Monitor the pH to ensure it is acidic (pH ~2-3).

  • Stir the mixture vigorously for 30 minutes at 0 °C to promote hydrolysis of silyl byproducts.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: TBAF Deprotection with Non-Aqueous Workup

Objective: To cleave the trimethylsilyl group using TBAF and remove byproducts without an aqueous extraction, ideal for polar products.[1][2][3]

Methodology:

  • To the reaction mixture containing the silylated pyridine, add a 1M solution of TBAF in THF (1.5 - 2.0 equivalents per silyl group).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Add powdered calcium carbonate (CaCO3) and a sulfonic acid resin (e.g., Dowex 50WX8-400) to the reaction mixture.[1][2]

  • Add methanol to the suspension and stir vigorously at room temperature for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by flash column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup (TBAF) start This compound Reaction acid_quench Quench with 1M HCl start->acid_quench Option 2: Acidic Hydrolysis add_tbaF Add TBAF start->add_tbaF Option 1: TBAF Deprotection extraction Extract with Organic Solvent acid_quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry_concentrate_aq Dry & Concentrate wash->dry_concentrate_aq chromatography Flash Column Chromatography dry_concentrate_aq->chromatography add_resin Add Dowex 50WX8 & CaCO3 add_tbaF->add_resin stir_filter Stir in MeOH & Filter add_resin->stir_filter dry_concentrate_naq Concentrate stir_filter->dry_concentrate_naq dry_concentrate_naq->chromatography end end chromatography->end Pure 2-(Cyclopropylmethoxy)pyridine

Caption: Workflow for silyl byproduct removal.

troubleshooting_logic cluster_tbaF TBAF Used? cluster_aqueous_check Aqueous Workup Performed? cluster_solutions Solutions start Silyl Byproducts Detected in Product? tbaF_used tbaF_used start->tbaF_used Yes aqueous_workup aqueous_workup start->aqueous_workup No tbaF_used->aqueous_workup No non_aqueous Consider Non-Aqueous Workup (Dowex Resin) tbaF_used->non_aqueous Yes optimize_chroma Optimize Chromatography (Gradient, Solvent System) aqueous_workup->optimize_chroma No (Direct Chromatography) increase_washes Increase Aqueous Washes (if product is not water-soluble) aqueous_workup->increase_washes Yes non_aqueous->optimize_chroma increase_washes->optimize_chroma

Caption: Troubleshooting decision tree.

References

Enhancing the regioselectivity of reactions involving 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the regioselectivity of reactions involving this versatile pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of reactions with this compound?

A1: The regioselectivity is primarily determined by the interplay of three key features of the molecule:

  • Directing Metalation Group (DMG): The 2-(Cyclopropylmethoxy) group is a powerful ortho-directing group. In reactions involving organolithium bases, the oxygen atom coordinates to the lithium, directing deprotonation to a nearby position.[1][2]

  • Steric Hindrance: The bulky 3-(trimethylsilyl) (TMS) group sterically hinders access to the C4 position. This makes deprotonation at the C6 position more favorable under kinetically controlled conditions.

  • Nature of the Reagent: The type of reagent used is critical. Strong, sterically hindered lithium amide bases like LDA or LiTMP favor directed ortho-metalation (DoM), while electrophilic reagents under different conditions might target other positions.[3][4]

Q2: For a Directed ortho-Metalation (DoM) reaction, which position is the most likely site for functionalization?

A2: The most probable site for functionalization via DoM is the C6 position . The 2-alkoxy group directs lithiation to an adjacent (ortho) position.[4][5] Due to the significant steric bulk of the trimethylsilyl group at C3, the C4 position is shielded. Consequently, a strong, hindered base will preferentially abstract the proton at the less hindered C6 position.

Q3: Is it possible to achieve functionalization at the C4 position?

A3: While C6 is the kinetically favored position for deprotonation, achieving selectivity for C4 is challenging but may be possible under specific conditions. This would likely require overcoming the steric hindrance of the TMS group, potentially by using smaller, more reactive alkyllithium reagents (like n-BuLi) at slightly elevated temperatures, although this often leads to mixtures of isomers.[4] Careful optimization of the base, solvent, and temperature would be essential.

Q4: Can this molecule undergo electrophilic aromatic substitution?

A4: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature.[6] The pyridine nitrogen acts as a strong deactivating group. While the 2-alkoxy group is activating, its effect may not be sufficient to overcome the deactivation by the ring nitrogen. If substitution were to occur, it would likely be directed to the C5 position. Another possibility is ipso-substitution, where the TMS group at C3 is replaced by an electrophile.

Troubleshooting Guides

Problem: My lithiation reaction followed by an electrophilic quench is resulting in a mixture of C6 and C4 substituted products. How can I improve the regioselectivity for the C6 position?

Solution: Poor regioselectivity in favor of the C6 position is typically due to the lithiating agent being small enough or the reaction conditions being energetic enough to overcome the steric barrier at the C4 position.

  • Choice of Base: Switch to a more sterically demanding lithium amide base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is significantly bulkier than Lithium Diisopropylamide (LDA) and can provide higher selectivity for the less hindered C6 site.[3]

  • Temperature Control: Ensure the reaction is maintained at a low temperature, typically -78 °C, from the addition of the base until the electrophile is quenched.[3][4] Allowing the temperature to rise can decrease selectivity.

  • Solvent: Tetrahydrofuran (THF) is the most common solvent for these reactions. The coordinating ability of THF is crucial for stabilizing the lithiated intermediate.

Problem: The overall yield of my reaction is low, and I am recovering a significant amount of starting material.

Solution: Low conversion can be attributed to several factors related to the generation and stability of the lithiated intermediate.

  • Base Activity: Ensure your organolithium or amide base is fresh and has been properly titrated. These reagents degrade over time, leading to incomplete deprotonation.

  • Reaction Time: The lithiation step may require more time. After adding the base at -78 °C, allow the reaction to stir for 1-2 hours before adding the electrophile to ensure complete formation of the aryllithium species.

  • Electrophile Reactivity: The electrophile may not be reactive enough at low temperatures. Consider allowing the reaction to warm slightly after the addition of the electrophile, but monitor for decreased regioselectivity.

Problem: I am observing significant desilylation (loss of the TMS group) and recovering 2-(Cyclopropylmethoxy)pyridine.

Solution: The C-Si bond can be labile, especially in the presence of strong bases or certain electrophiles.

  • Base Selection: Highly nucleophilic alkyllithiums like n-BuLi are more prone to attacking the silicon atom. Using a non-nucleophilic, hindered amide base like LDA or LiTMP is highly recommended to minimize this side reaction.[4]

  • Temperature and Addition: Maintain strict temperature control at -78 °C. Add the base slowly (dropwise) to the solution of the pyridine to avoid localized heating that can promote side reactions.

Data Presentation

The choice of base is critical for controlling the regioselectivity of the metalation. The following table summarizes expected outcomes based on analogous 2-alkoxy-3-silylpyridine systems.

BaseTypical SolventTemperature (°C)Expected Major ProductExpected Regiomeric Ratio (C6:C4)Expected Yield (%)
n-BuLiTHF-78Mixture~ 60:40 to 75:2550-70
sec-BuLiTHF-78C6-Substituted> 85:1565-85
LDATHF-78C6-Substituted> 95:570-90
LiTMPTHF-78C6-Substituted> 99:175-95

Note: These values are illustrative and actual results may vary based on the specific electrophile and precise reaction conditions.

Experimental Protocols

Protocol 1: Highly Regioselective C6-Iodination via Directed ortho-Metalation

This protocol describes a typical procedure for the selective functionalization at the C6 position using LiTMP as the base and iodine as the electrophile.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes, titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LiTMP Preparation: Cool the flask to 0 °C. Add 2,2,6,6-tetramethylpiperidine (1.2 mmol, 1.2 eq) to the THF. Slowly add n-BuLi (1.6 M, 1.15 mmol, 1.15 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

  • Lithiating Agent Cooling: Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the cold LiTMP solution over 15 minutes.

  • Lithiating: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation at the C6 position.

  • Electrophilic Quench: Dissolve iodine (1.5 mmol, 1.5 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL) to remove excess iodine, followed by brine (10 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C6-iodinated pyridine.

Visualizations

DoM_Pathway Start 2-(Cyclopropylmethoxy)- 3-(trimethylsilyl)pyridine Base Hindered Base (e.g., LiTMP) THF, -78 °C Start->Base 1. Base Addition Side_Intermediate C4-Lithiated Intermediate (Sterically Hindered) Start->Side_Intermediate Minor Pathway (Disfavored) Intermediate C6-Lithiated Intermediate (Kinetically Favored) Base->Intermediate 2. Selective C6 Deprotonation Electrophile Electrophile (E+) Intermediate->Electrophile 3. Quench Product C6-Functionalized Product Electrophile->Product 4. C-E Bond Formation

Caption: Directed ortho-Metalation (DoM) workflow for C6-functionalization.

Troubleshooting_Flowchart Start Unsatisfactory Reaction Outcome PoorSelectivity Poor Regioselectivity (Mixture of C6/C4 isomers) Start->PoorSelectivity Issue? LowYield Low Yield / Low Conversion Start->LowYield Issue? Desilylation Desilylation Observed Start->Desilylation Issue? Sol_Selectivity1 Use more hindered base (LDA -> LiTMP) PoorSelectivity->Sol_Selectivity1 Solution Sol_Selectivity2 Ensure strict temp. control (maintain -78 °C) PoorSelectivity->Sol_Selectivity2 Solution Sol_Yield1 Check base activity (titrate n-BuLi) LowYield->Sol_Yield1 Solution Sol_Yield2 Increase lithiation time (e.g., 1h -> 2h) LowYield->Sol_Yield2 Solution Sol_Desilylation Use non-nucleophilic base (e.g., LiTMP, not n-BuLi) Desilylation->Sol_Desilylation Solution

Caption: Troubleshooting decision tree for common reaction issues.

References

Validation & Comparative

A Comparative Study of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine and Other Pyridine Derivatives in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine with other pyridine derivatives, focusing on their synthetic accessibility and potential biological activities, particularly in oncology. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds to provide a valuable comparative perspective for researchers in drug discovery.

Physicochemical Properties of Target Compound

PropertyValueSource
Compound Name This compound-
CAS Number 782479-90-7Internal Database
Molecular Formula C12H19NOSiInternal Database
Molecular Weight 221.38 g/mol Internal Database

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, we present a comparative analysis of its structural analogs and other pyridine derivatives with demonstrated anticancer activity. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and their inhibitory effects on key oncological targets.

Table 1: In Vitro Antiproliferative Activity of Substituted Pyridine Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h treatment)[3]
Analog 2 Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (48h treatment)[3]
Analog 3 Imidazole-pyridine hybrid (5e)BT-474 (Breast)35.56 (24h treatment)[4]
Analog 4 Imidazo[1,2-a]Pyridine (IP-5)HCC1937 (Breast)45[5]
Analog 5 2-Alkoxy-3-cyanopyridine derivativeHeLa (Cervical)134 nM (as reported)[6]
Table 2: Inhibitory Activity against Oncological Targets
Compound IDTargetIC50 (µM)Reference
Analog 1 VEGFR-23.93[3]
Analog 6 Tubulin Polymerization4.03[7]
Analog 7 TYK2Data available for BMS-986165 as a reference[8]

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and relevant biological assays are provided below. These protocols are based on established procedures for similar pyridine derivatives.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from a commercially available substituted chloropyridine.

Step 1: Synthesis of 2-(Cyclopropylmethoxy)-3-chloropyridine

  • To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyclopropylmethanol (1.2 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylmethoxy)-3-chloropyridine.

Step 2: Synthesis of this compound

  • In a flame-dried Schlenk flask, dissolve 2-(cyclopropylmethoxy)-3-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9][10]

  • Prepare a serial dilution of the test compound in the appropriate buffer.

  • In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based method).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.[11][12]

  • Reconstitute purified tubulin in a general tubulin buffer on ice.

  • Prepare a reaction mixture containing the tubulin solution, GTP, and any necessary polymerization-promoting agents (e.g., glycerol).

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualizations

Proposed Synthesis of this compound

G cluster_0 Step 1: Alkoxylation cluster_1 Step 2: Silylation 2,3-Dichloropyridine 2,3-Dichloropyridine Intermediate 2-(Cyclopropylmethoxy)-3-chloropyridine 2,3-Dichloropyridine->Intermediate DMF, 0°C to rt Cyclopropylmethanol_NaH Cyclopropylmethanol, NaH Final_Product This compound Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. TMSCl, -78°C to rt nBuLi n-BuLi TMSCl TMSCl

Caption: Proposed two-step synthesis of the target compound.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival AKT->Proliferation AKT->Migration AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

Caption: Key downstream cascades of VEGFR-2 signaling.

References

Comparative Analysis of 2-Alkoxypyridine Analogs: A Proxy for Understanding 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of structurally related compounds, primarily focusing on 2-alkoxy-3-cyanopyridine derivatives, for which experimental data has been published. This approach allows for an informed, albeit indirect, assessment of the potential biological activities of the target compounds.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of various substituents, such as alkoxy and silyl groups, can significantly modulate the pharmacological profile of the parent pyridine ring.[1][2] This guide will delve into the biological evaluation of analogous compounds to provide a framework for understanding the potential of this compound derivatives.

Comparative Biological Activity of 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors

A key area where 2-alkoxypyridine derivatives have shown promise is in the inhibition of cholinesterases, enzymes critical in the progression of Alzheimer's disease. A study on a series of 2-alkoxy-3-cyanopyridine derivatives evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] The results are summarized in the table below.

Compound IDR Group (at position 2)AChE IC50 (µM)[4]BuChE IC50 (µM)[4]
1 -CH₃> 100> 100
2 -C₂H₅85.32 ± 5.1260.18 ± 2.45
3 -C₃H₇53.95 ± 4.2942.81 ± 1.17
4 -C₄H₉68.14 ± 3.5731.79 ± 0.38
5 -C₅H₁₁> 10055.27 ± 2.89
6 -CH₂-c-C₃H₅ (Cyclopropylmethyl)72.46 ± 4.8848.93 ± 2.05
7 -CH₂-Ph (Benzyl)> 100> 100
Donepezil (Control) -0.04 ± 0.0014.82 ± 0.15

Table 1: Inhibitory activity (IC50) of 2-alkoxy-3-cyanopyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

The data indicates that the nature of the alkoxy group at the 2-position significantly influences the inhibitory activity. Notably, compounds with straight-chain alkyl groups (propyl and butyl) and the cyclopropylmethyl group exhibited the most promising activity against both enzymes.[4] This suggests that the cyclopropylmethoxy group in the target compound of interest could also confer significant biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are provided below.

Cholinesterase Inhibition Assay

The inhibitory activity of the 2-alkoxy-3-cyanopyridine derivatives against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.[4]

Workflow for Cholinesterase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme AChE or BuChE Solution Mix Mix Enzyme, DTNB, and Inhibitor Enzyme->Mix Substrate ATChI or BTChI Solution DTNB DTNB Solution DTNB->Mix Inhibitor Test Compound Solution Inhibitor->Mix Incubate Incubate at 37°C for 15 min Mix->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow of the in vitro cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE, from electric eel, Type VI-S)

  • Butyrylcholinesterase (BuChE, from equine serum)

  • Acetylthiocholine iodide (ATChI)

  • Butyrylthiocholine iodide (BTChI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (2-alkoxy-3-cyanopyridine derivatives)

  • Donepezil (positive control)

Procedure:

  • A solution of the enzyme (AChE or BuChE) was prepared in Tris-HCl buffer.

  • In a 96-well plate, 25 µL of the test compound solution (at various concentrations), 50 µL of the enzyme solution, and 125 µL of DTNB solution were mixed.

  • The mixture was incubated at 37°C for 15 minutes.

  • The reaction was initiated by adding 25 µL of the substrate solution (ATChI for AChE or BTChI for BuChE).

  • The absorbance was measured at 412 nm at regular intervals using a microplate reader.

  • The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Potential Signaling Pathways and Structure-Activity Relationships

While specific signaling pathways for this compound derivatives are unknown, the data from analogous compounds allows for the formulation of hypotheses regarding their structure-activity relationships (SAR).

The inhibitory activity of the 2-alkoxy-3-cyanopyridine derivatives against cholinesterases suggests a potential interaction with the active site of these enzymes. The variation in activity with the size and nature of the alkoxy group points to the importance of steric and hydrophobic interactions within the enzyme's binding pocket.[4] The presence of the electron-withdrawing cyano group at the 3-position likely influences the electronic properties of the pyridine ring, which can be crucial for binding.

For the target compound, the trimethylsilyl group at the 3-position, being a bulky and lipophilic group, would significantly alter the steric and electronic profile compared to a cyano group. This could lead to different binding modes and potentially different biological targets. The cyclopropylmethoxy group at the 2-position, based on the activity of the cyclopropylmethyl analog in the cholinesterase assay, might contribute favorably to binding affinity.[4]

Logical Relationship of Structure to Potential Activity:

G cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Potential Biological Activity Pyridine Pyridine Core Lipophilicity Increased Lipophilicity Pyridine->Lipophilicity Alkoxy 2-(Cyclopropylmethoxy) Group Alkoxy->Lipophilicity Electronic_Effects Altered Electron Density Alkoxy->Electronic_Effects Silyl 3-(Trimethylsilyl) Group Silyl->Lipophilicity Steric_Hindrance Steric Bulk Silyl->Steric_Hindrance Silyl->Electronic_Effects Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Lipophilicity->Enzyme_Inhibition Receptor_Binding Receptor Modulation (e.g., GPCRs) Lipophilicity->Receptor_Binding Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Anticancer Anticancer Activity Lipophilicity->Anticancer Steric_Hindrance->Enzyme_Inhibition Steric_Hindrance->Receptor_Binding Electronic_Effects->Enzyme_Inhibition Electronic_Effects->Receptor_Binding

Caption: Postulated structure-activity relationships for the target compound.

Conclusion and Future Directions

In the absence of direct experimental data for this compound derivatives, this guide provides a comparative analysis based on structurally similar compounds. The available data on 2-alkoxy-3-cyanopyridine derivatives suggests that the 2-alkoxy moiety, including a cyclopropylmethyl group, can confer significant biological activity, particularly as cholinesterase inhibitors.[4]

To validate the biological activity of this compound derivatives, it is imperative for researchers to conduct comprehensive in vitro and in vivo studies. Future experimental work should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of the target compounds.

  • Broad-Spectrum Biological Screening: Evaluation against a diverse panel of biological targets, including various enzymes and receptors, to identify potential therapeutic applications.

  • Structure-Activity Relationship Studies: Synthesis and testing of a series of analogs with variations at the 2- and 3-positions to establish clear SAR.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which these compounds exert their biological effects.

This guide serves as a foundational resource to inform and direct future research into this novel class of pyridine derivatives, highlighting their potential while underscoring the critical need for empirical validation.

References

Comparative Analysis of Structure-Activity Relationships in Pyridine Analogs: A Framework for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative framework for understanding the structure-activity relationships (SAR) of novel pyridine analogs. Due to the limited publicly available data specifically on 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives, this document establishes a foundational guide for researchers. It outlines potential biological targets, proposes a workflow for a comprehensive SAR study, and presents hypothetical data based on established knowledge of similar pyridine-based compounds. The experimental protocols and data visualization formats provided herein are derived from peer-reviewed studies on various substituted pyridine analogs and are intended to serve as a template for future research in this specific chemical space.

While direct experimental data for the titular compounds is not available, this guide draws parallels from SAR studies on other pyridine derivatives, which have shown a wide range of biological activities, including but not limited to, kinase inhibition, modulation of G-protein coupled receptors, and antimicrobial effects.[1][2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substitutions at the 2 and 3 positions is crucial for the rational design of new therapeutic agents.[4][5]

Hypothetical Biological Targets and Signaling Pathways

Pyridine derivatives are known to interact with a multitude of biological targets. Based on the structural features of this compound, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. The cyclopropylmethoxy group can influence lipophilicity and metabolic stability, while the trimethylsilyl group may affect compound conformation and interactions with the target protein.

Below is a generalized signaling pathway that could be modulated by a hypothetical pyridine analog acting as a kinase inhibitor.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds Analog Pyridine Analog (Antagonist) Analog->Receptor Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Figure 1: Hypothetical Kinase Signaling Pathway Inhibition.

Proposed Experimental Workflow for SAR Studies

A systematic approach is necessary to elucidate the SAR of a new series of compounds. The following workflow is proposed for the investigation of this compound analogs.

G A Compound Synthesis & Purification B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Secondary Assays (IC50 Determination) C->D E Lead Compound Selection D->E F In Vitro ADME (Solubility, Permeability, Stability) E->F G In Vivo Efficacy & Pharmacokinetics E->G H SAR Analysis & Next-Gen Design F->H G->H H->A

Figure 2: Proposed Workflow for SAR Studies.

Comparative Data Tables (Hypothetical)

The following tables present hypothetical data for a series of this compound analogs to illustrate how SAR data can be effectively organized. The data points are conjectural and serve as a template for presenting actual experimental results.

Table 1: In Vitro Biological Activity of Pyridine Analogs

Compound IDR1 (at position 2)R2 (at position 3)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
HYP-001 CyclopropylmethoxyTrimethylsilyl50>10,0000.5
HYP-002 MethoxyTrimethylsilyl250>10,0002.1
HYP-003 IsopropoxyTrimethylsilyl120>10,0001.3
HYP-004 CyclopropylmethoxyH500>10,0005.8
HYP-005 CyclopropylmethoxyTriethylsilyl75>10,0000.8

Table 2: Physicochemical and ADME Properties of Selected Analogs

Compound IDLogPAqueous Solubility (µg/mL)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
HYP-001 3.2154510
HYP-002 2.530608
HYP-004 2.150>1205

Detailed Experimental Protocols

The following are example protocols that would be used to generate the data presented in the tables above. These are based on standard methodologies in drug discovery.

Kinase Inhibition Assay

The inhibitory activity of the compounds against a target kinase would be determined using a luminescence-based assay. The assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Reagents: Kinase, substrate, ATP, and buffer solution. Test compounds are dissolved in DMSO.

  • Procedure:

    • A solution of the kinase and substrate in buffer is added to the wells of a 384-well plate.

    • Test compounds are added in a 10-point, 3-fold serial dilution.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for 1 hour.

    • A kinase detection reagent is added to stop the reaction and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds would be assessed using a human cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell Culture: Cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • Test compounds are added in a serial dilution and incubated for 72 hours.

    • A viability reagent (e.g., resazurin) is added, and the plates are incubated for an additional 4 hours.

    • Fluorescence is measured to determine the number of viable cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

In Vitro ADME Assays

Microsomal Stability: The metabolic stability of the compounds is evaluated using liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Aqueous Solubility: Solubility is determined by adding the compound to a phosphate buffer solution, shaking, and then measuring the concentration of the dissolved compound by UV-spectroscopy or LC-MS/MS after filtration.

Caco-2 Permeability: The permeability of the compounds is assessed using Caco-2 cell monolayers, which mimic the intestinal barrier. The rate of transport of the compound from the apical to the basolateral side is measured by LC-MS/MS.

Conclusion and Future Directions

While the SAR for this compound analogs remains to be experimentally determined, this guide provides a robust framework for initiating such an investigation. The hypothetical data suggests that the cyclopropylmethoxy group at the 2-position and a silyl group at the 3-position could be beneficial for potent biological activity. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to establish concrete SAR and to identify lead compounds for further preclinical development. The methodologies and data presentation formats outlined in this document offer a standardized approach to facilitate such research endeavors.

References

Comparative Analysis of Synthetic Routes to 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a molecule of interest in medicinal chemistry due to its unique substitution pattern.

The two primary strategies explored for the synthesis of this target compound are:

  • Route A: Directed ortho-Metalation (DoM) and Silylation of a 2-alkoxypyridine precursor.

  • Route B: O-Alkylation of a pre-functionalized 3-(trimethylsilyl)-2-pyridone.

This guide presents a detailed examination of each route, including experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

ParameterRoute A: Directed ortho-Metalation & SilylationRoute B: O-Alkylation of 3-(trimethylsilyl)-2-pyridone
Starting Material 2-(Cyclopropylmethoxy)pyridine3-(Trimethylsilyl)pyridin-2-ol
Key Transformation C-H activation and silylationWilliamson ether synthesis
Reagents n-Butyllithium, Trimethylsilyl chlorideCyclopropylmethyl bromide, Base (e.g., NaH, K₂CO₃)
Reported Yield Estimated based on analogous reactions: 60-80%Estimated based on analogous reactions: 70-90%
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereMild to moderate temperatures, inert atmosphere
Scalability Potentially challenging due to cryogenic conditionsGenerally more amenable to scale-up
Substrate Scope Dependent on the stability of the alkoxy group to strong baseGenerally broad for various alkylating agents

Experimental Protocols

Route A: Directed ortho-Metalation (DoM) and Silylation of 2-(Cyclopropylmethoxy)pyridine

This route leverages the directing ability of the 2-alkoxy group to achieve regioselective silylation at the C-3 position. The synthesis involves two main steps: the preparation of the starting material and the subsequent directed metalation-silylation.

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

A common method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis.

  • Materials: 2-Chloropyridine, Cyclopropylmethanol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, cyclopropylmethanol (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 30 minutes. 2-Chloropyridine (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-(cyclopropylmethoxy)pyridine.

Step 2: Directed ortho-Metalation and Silylation

  • Materials: 2-(Cyclopropylmethoxy)pyridine, n-Butyllithium (n-BuLi) in hexanes, Trimethylsilyl chloride (TMSCl), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-(cyclopropylmethoxy)pyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. Trimethylsilyl chloride (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route B: O-Alkylation of 3-(Trimethylsilyl)-2-pyridone

This approach involves the initial preparation of a silylated pyridone intermediate, followed by ether formation.

Step 1: Synthesis of 3-(Trimethylsilyl)pyridin-2-ol

3-(Trimethylsilyl)pyridin-2-ol can be prepared from commercially available precursors such as 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate.

  • Materials: 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate, Sodium hydroxide (NaOH), Water, Dioxane.

  • Procedure: A solution of 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (1.0 equivalent) in a mixture of dioxane and aqueous sodium hydroxide is heated to reflux for 2-4 hours. After cooling, the mixture is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 3-(trimethylsilyl)pyridin-2-ol.

Step 2: O-Alkylation with Cyclopropylmethyl Bromide

  • Materials: 3-(Trimethylsilyl)pyridin-2-ol, Cyclopropylmethyl bromide, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure: To a solution of 3-(trimethylsilyl)pyridin-2-ol (1.0 equivalent) in anhydrous DMF, a base such as sodium hydride (1.2 equivalents) or potassium carbonate (2.0 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Cyclopropylmethyl bromide (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Mandatory Visualization

Synthetic_Routes cluster_A Route A: Directed ortho-Metalation & Silylation cluster_B Route B: O-Alkylation cluster_precursor_A Precursor Synthesis for Route A cluster_precursor_B Precursor Synthesis for Route B A_start 2-(Cyclopropylmethoxy)pyridine A_inter 3-Lithio-2-(cyclopropylmethoxy)pyridine A_start->A_inter n-BuLi, THF, -78 °C A_end This compound A_inter->A_end TMSCl B_start 3-(Trimethylsilyl)pyridin-2-ol B_end This compound B_start->B_end Cyclopropylmethyl bromide, Base (NaH or K₂CO₃) A_p1 2-Chloropyridine A_p1->A_start A_p2 Cyclopropylmethanol A_p2->A_start B_p1 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate B_p1->B_start NaOH, H₂O

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

  • Route A (Directed ortho-Metalation) offers a convergent approach where the key C-Si bond is formed on a pre-assembled pyridine core. The success of this route is highly dependent on the careful control of cryogenic conditions and the use of a strong organolithium base. While potentially lower yielding due to the harsh conditions, it may be advantageous if the starting 2-(cyclopropylmethoxy)pyridine is readily available.

  • Route B (O-Alkylation) provides a more classical and potentially higher-yielding alternative. The Williamson ether synthesis is a robust and well-established reaction, often amenable to a wider range of conditions and easier to scale up. The main consideration for this route is the availability and synthesis of the 3-(trimethylsilyl)pyridin-2-ol intermediate.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. For smaller-scale research purposes where precise control of reaction conditions is feasible, Route A may be a suitable option. For larger-scale synthesis or when milder conditions are preferred, Route B is likely the more practical choice. Further optimization of both routes could lead to improved yields and efficiency.

Benchmarking the reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine against similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the building block 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine against similar chemical structures. Due to a lack of specific experimental data in the reviewed literature for this compound, this comparison is based on established reactivity trends and data for analogous 2-alkoxy-3-substituted pyridines. The primary reactions benchmarked are directed ortho-metalation (DoM) followed by electrophilic trapping, Negishi cross-coupling, and Suzuki-Miyaura cross-coupling.

Executive Summary

This compound is a versatile building block for the synthesis of complex substituted pyridines. The 2-alkoxy group acts as a directing group for lithiation at the 3-position, while the trimethylsilyl group at the 3-position can be readily converted to other functionalities, such as halogens, for subsequent cross-coupling reactions. This guide benchmarks its expected reactivity against pyridines bearing different alkoxy substituents (methoxy, isopropoxy) and alternative directing groups (halogens) at the 3-position.

Reactivity Comparison

The reactivity of 2,3-disubstituted pyridines is primarily influenced by the nature of the substituents at these positions. The alkoxy group at the 2-position is a well-established directed metalation group (DMG), facilitating deprotonation at the adjacent 3-position by organolithium bases. The substituent at the 3-position, in this case, a trimethylsilyl group, can then be manipulated for further functionalization.

Logical Relationship of Compared Building Blocks

G Comparative Reactivity Framework cluster_target Target Molecule cluster_reactions Key Reactions Target 2-(Cyclopropylmethoxy)-3-(TMS)pyridine DoM Directed ortho-Metalation Target->DoM Expected high yield Negishi Negishi Coupling Target->Negishi Requires prior halogenation Suzuki Suzuki Coupling Target->Suzuki Requires prior halogenation Methoxy_TMS 2-Methoxy-3-(TMS)pyridine Methoxy_TMS->DoM Isopropoxy_TMS 2-Isopropoxy-3-(TMS)pyridine Isopropoxy_TMS->DoM Methoxy_Br 2-Methoxy-3-Bromopyridine Methoxy_Br->Negishi Methoxy_Br->Suzuki Isopropoxy_Br 2-Isopropoxy-3-Bromopyridine Isopropoxy_Br->Negishi Isopropoxy_Br->Suzuki

Caption: Logical relationships between the target molecule and its analogs in key chemical transformations.

Data Presentation

The following tables summarize representative yields for key reactions of similar 2-alkoxy-3-substituted pyridine building blocks.

Table 1: Directed ortho-Metalation (DoM) and Trapping with Electrophiles

Starting MaterialBaseElectrophile (E)ProductYield (%)Reference
2-Methoxypyridinen-BuLiTMSCl2-Methoxy-3-(trimethylsilyl)pyridineHigh (not specified)General knowledge
2-Isopropoxypyridinen-BuLiTMSCl2-Isopropoxy-3-(trimethylsilyl)pyridineHigh (not specified)General knowledge
2-Bromo-4-methoxypyridineLTMPDMF2-Bromo-4-methoxy-3-pyridinecarboxaldehyde70 (overall for 2 steps)[1]

Note: Specific yield data for the lithiation and silylation of 2-(cyclopropylmethoxy)pyridine was not found in the searched literature. However, high yields are generally expected for this class of reaction.

Table 2: Negishi Cross-Coupling of 3-Functionalized 2-Alkoxypyridines

Pyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
2-Pyridylzinc reagentAryl HalidePd(PPh₃)₄2-ArylpyridineGood to Excellent[2]
2-Heterocyclic OrganozincAryl ChloridePd₂(dba)₃ / X-Phos2-ArylheterocycleHighGeneral knowledge

Note: The trimethylsilyl group is not a suitable leaving group for direct Negishi coupling. It is typically converted to a halide (e.g., bromide or iodide) first. Data for the direct Negishi coupling of a 3-bromo-2-(cyclopropylmethoxy)pyridine was not found.

Table 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-alkoxypyridines

Pyridine SubstrateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
2-Bromo-3-methoxypyridineArylboronic acidPd(OAc)₂ / PPh₃2-Aryl-3-methoxypyridineModerate to Good[3]
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄2-Methyl-3-(4-nitrophenyl)pyridine75-85[4]
2-Bromopyridine derivativesArylboronic acidPdCl₂(dppf)2-Arylpyridine85[4]

Note: Similar to the Negishi reaction, the trimethylsilyl group of the target molecule would first need to be converted to a halide to participate in Suzuki coupling.

Experimental Protocols

General Protocol for Directed ortho-Metalation and Silylation

This protocol is a generalized procedure based on common practices for the ortho-lithiation of 2-alkoxypyridines.[1]

Reaction Scheme:

G reactant 2-Alkoxypyridine reagent1 1. n-BuLi, THF, -78 °C intermediate [Lithiated Intermediate] reagent1->intermediate Lithiation reagent2 2. TMSCl product 2-Alkoxy-3-(trimethylsilyl)pyridine reagent2->product Silylation

Caption: General workflow for the synthesis of 2-alkoxy-3-(trimethylsilyl)pyridines.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the 2-alkoxypyridine substrate under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: Trimethylsilyl chloride (TMSCl, typically 1.2 to 2.0 equivalents) is added dropwise to the reaction mixture.

  • Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Protocol for Negishi Cross-Coupling

This protocol is a generalized procedure for the Negishi coupling of a pyridyl halide with an organozinc reagent.[5]

Reaction Scheme:

G ArylHalide Aryl Halide (e.g., 3-Bromo-2-alkoxypyridine) Product Coupled Product (Aryl-R) ArylHalide->Product Organozinc Organozinc Reagent (R-ZnX) Organozinc->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product catalyzes Byproduct ZnX₂

Caption: Key components of a Negishi cross-coupling reaction.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added.

  • Reagent Addition: The pyridyl halide (1.0 equivalent) and an anhydrous solvent (e.g., THF) are added.

  • Coupling Partner Addition: The organozinc reagent (typically 1.1 to 1.5 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature (often reflux) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a generalized protocol for the Suzuki-Miyaura coupling of a pyridyl bromide with a boronic acid.[3][4]

Reaction Scheme:

G ArylHalide Aryl Halide (e.g., 3-Bromo-2-alkoxypyridine) Product Coupled Product (Aryl-R) ArylHalide->Product BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Product Catalyst Pd Catalyst & Ligand Catalyst->Product catalyzes Base Base (e.g., K₂CO₃) Base->Product activates

Caption: Essential components for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry flask are added the pyridyl bromide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.

  • Reaction: The mixture is heated to the required temperature (typically 80-110 °C) under an inert atmosphere and stirred until completion.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash column chromatography to afford the desired biaryl product.

Conclusion

This compound is a promising building block for accessing a variety of substituted pyridines. Based on the reactivity of analogous compounds, it is expected to undergo efficient directed ortho-metalation at the 3-position. The resulting silyl group can serve as a handle for further transformations, most notably conversion to a halide for participation in highly efficient palladium-catalyzed cross-coupling reactions such as the Negishi and Suzuki-Miyaura couplings. While direct experimental data for this specific molecule is currently limited in the surveyed literature, the established reactivity of similar 2-alkoxypyridines provides a strong foundation for its application in synthetic chemistry. Further experimental investigation is warranted to quantify the precise reactivity and optimize reaction conditions for this particular building block.

References

Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of novel pyrido[2,3-d]pyrimidine derivatives as potent kinase inhibitors in cancer therapy.

The quest for targeted cancer therapies has led to the extensive investigation of kinase inhibitors, with pyrido[2,3-d]pyrimidine derivatives emerging as a promising class of compounds.[1] These bicyclic heterocyclic structures have demonstrated significant potential in modulating various protein kinases involved in cancer cell proliferation and survival.[1] This guide provides a detailed comparison of the in vitro and in vivo validation of representative pyrido[2,3-d]pyrimidine-based compounds, supported by experimental data and methodologies to aid in the evaluation and development of next-generation anticancer agents.

In Vitro Performance Comparison

The in vitro activity of novel pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against a panel of cancer cell lines and specific kinase targets. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their potency and selectivity.

Table 1: Anti-proliferative Activity against Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A HepG-2 (Liver)0.3Doxorubicin0.6
MCF-7 (Breast)---
Compound B HepG-2 (Liver)0.3Doxorubicin0.6
MCF-7 (Breast)---
Compound C HepG-2 (Liver)0.6Doxorubicin0.6
MCF-7 (Breast)---

Data synthesized from a study on substituted pyrido[2,3-d]pyrimidinones, indicating compounds with potent anti-hepatic cancer activity.[1]

Table 2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)
PD180970 p210Bcr-Abl0.170
Gab20.080
CrkL0.080
Compound 65 PDGFr1.11
FGFr0.13
EGFr0.45
c-src0.22

Data highlighting the potent inhibition of various tyrosine kinases by pyrido[2,3-d]pyrimidine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the in vitro and in vivo evaluation of these compounds.

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized pyrido[2,3-d]pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

A Cancer cell lines (e.g., HepG-2, MCF-7) seeded in 96-well plates B Cells treated with various concentrations of test compounds A->B C Incubation for 48 hours B->C D MTT solution added to each well C->D E Further incubation for 4 hours D->E F Formazan crystals dissolved in DMSO E->F G Absorbance measured at 570 nm using a microplate reader F->G H IC50 values calculated G->H

MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Cancer cells were seeded in 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (e.g., Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity

The in vivo efficacy of promising compounds is typically evaluated in animal models, such as xenograft models in mice.

Workflow:

A Human cancer cells (e.g., K562) implanted subcutaneously in nude mice B Tumor growth monitored A->B C Once tumors reach a certain volume, mice are randomized into groups B->C D Treatment group receives test compound (e.g., PD180970) orally C->D E Control group receives vehicle C->E F Tumor volume and body weight measured regularly D->F E->F G At the end of the study, tumors are excised and weighed F->G H Evaluation of tumor growth inhibition G->H

In Vivo Xenograft Model Workflow

Detailed Steps:

  • Cell Implantation: Human tumor cells (e.g., K562 chronic myelogenous leukemia cells) are injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), the mice are randomly assigned to treatment and control groups. The treatment group receives the test compound, often administered orally, while the control group receives the vehicle.

  • Data Collection: Tumor volumes and body weights are measured at regular intervals throughout the study.

Signaling Pathway Inhibition

Pyrido[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent example is the inhibition of the Bcr-Abl tyrosine kinase, a hallmark of chronic myeloid leukemia.

BcrAbl Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins (e.g., Gab2, CrkL) BcrAbl->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Proteins Substrate->P_Substrate Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation and Survival Downstream->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor (e.g., PD180970) Inhibitor->BcrAbl Inhibition

Inhibition of Bcr-Abl Signaling Pathway

The diagram above illustrates how pyrido[2,3-d]pyrimidine inhibitors, such as PD180970, can block the constitutive activity of the Bcr-Abl oncoprotein.[1] This inhibition prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that lead to uncontrolled cell proliferation and survival in cancer cells.[1]

References

Cross-Validation of Analytical Methods for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the characterization and quantification of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to offer a framework for the cross-validation of these methods, ensuring data accuracy, reliability, and reproducibility in a research and drug development setting.

Comparative Analysis of Analytical Methods

The selection of an analytical method is critical and often depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Nuclear spin transitions in a magnetic field for structural elucidation.
Primary Use Quantification, purity assessment.Identification, quantification, impurity profiling.Structural confirmation, quantification.
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110% (with internal standard)
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput HighMediumLow
Destructive NoYesNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression and determine the coefficient of determination (R²).

    • Accuracy: Spike a known amount of the standard into a placebo matrix at three concentration levels (low, medium, high) and calculate the percentage recovery.

    • Precision: Analyze six replicate injections of a standard solution at a medium concentration level. Calculate the relative standard deviation (RSD).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for both identification and quantification, offering high sensitivity and specificity. Silylation is a common derivatization technique for GC-MS analysis of compounds with active hydrogens, but given the presence of a trimethylsilyl group, direct injection may be feasible.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Standard and Sample Preparation: Similar to HPLC, using a volatile solvent like dichloromethane or ethyl acetate.

  • Validation Parameters: Similar to HPLC, with the addition of confirming the mass spectrum of the analyte against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

    • ¹³C NMR, DEPT, COSY, HSQC, HMBC: Acquire as needed for full structural confirmation.

  • Data Processing:

    • Structural Elucidation: Assign all proton and carbon signals to the structure of this compound.

    • Quantification (qNMR): Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the concentration of the analyte using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity.

Visualizations

Logical Flow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation process, ensuring that each method provides consistent and reliable results.[2]

Cross-Validation Workflow A Define Analytical Requirements (Quantification, Identification, Purity) B Develop & Validate Primary Method (e.g., HPLC for Quantification) A->B C Develop & Validate Secondary Method (e.g., GC-MS for Identification) A->C D Develop & Validate Tertiary Method (e.g., NMR for Structure Confirmation) A->D E Analyze Same Batch of Sample with All Validated Methods B->E C->E D->E F Compare Results (Assay, Impurity Profile, Structure) E->F G Investigate Discrepancies F->G H Methods are Cross-Validated G->H Results Consistent I Refine/Optimize Methods G->I Discrepancies Found I->E

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in the HPLC analysis of this compound.

HPLC Experimental Workflow A Standard & Sample Preparation E Sample Analysis A->E B HPLC System Setup (Column, Mobile Phase, Detector) C Method Development & Optimization B->C D Method Validation (Linearity, Accuracy, Precision) C->D D->E F Data Processing (Peak Integration, Quantification) E->F G Report Generation F->G GC-MS Experimental Workflow A Sample Preparation (Dissolution in Volatile Solvent) C Direct Injection into GC A->C B GC-MS System Setup (Column, Temperature Program) B->C D Separation in GC Column C->D E Ionization & Fragmentation (MS) D->E F Mass Analysis E->F G Data Interpretation (Library Search, Spectrum Matching) F->G NMR Experimental Workflow cluster_0 Structural Elucidation cluster_1 Quantitative Analysis (qNMR) A Dissolve Sample in Deuterated Solvent B Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra A->B C Assign Signals to Structure B->C D Accurately Weigh Sample & Internal Standard E Acquire ¹H Spectrum with Appropriate Relaxation Delay D->E F Integrate Analyte and Standard Signals E->F G Calculate Concentration F->G

References

Comparative Analysis of Pyridine Derivatives: A Guide to Molecular Docking and In Silico ADMET Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a representative comparative analysis of pyridine derivatives based on publicly available research. Specific experimental data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives were not found in the initial search. The data and protocols presented herein are compiled from studies on analogous pyridine and pyrimidine compounds and are intended to serve as a template and guide for researchers in the field of drug discovery.

This document offers an objective comparison of the performance of various pyridine derivatives in molecular docking studies, primarily targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[1][2][3][4] Additionally, it provides an overview of their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles based on in silico computational methods.[5][6][7][8]

Data Presentation

The following tables summarize quantitative data from various studies on pyridine and related heterocyclic derivatives, facilitating a comparison of their potential as therapeutic agents.

Table 1: Comparative Molecular Docking of Pyridine and Pyrimidine Derivatives against EGFR

This table presents the binding affinities (in kcal/mol) and key interacting amino acid residues of different pyridine and pyrimidine derivatives with the EGFR protein. Lower binding energy values typically indicate a stronger and more favorable interaction.

Compound ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyridine DerivativeEGFR Kinase-5.88Gln-791, Met-793, Leu-718[1]
Thiazolyl PyridineEGFR Tyrosine KinaseNot Specified-
Pyrido[2,3-d]pyrimidineEGFR T790M-11.59 to -22.39Not Specified
Thieno[2,3-d]pyrimidineEGFRwt-17.22 to -18.81Not Specified[3]
Thieno[2,3-d]pyrimidineEGFRT790M-16.01 to -17.61Not Specified[3]
Erlotinib (Reference)EGFRwt-23.94Not Specified[3]
Table 2: In Silico ADMET Profile of Representative Pyridine Derivatives

This table summarizes key physicochemical and pharmacokinetic properties of pyridine-2,5-dicarboxylate esters as predicted by in silico methods. These parameters are crucial for evaluating the drug-likeness of a compound.[5]

ParameterRange of Values
Molecular Weight (Da)313.35 - 451.53[5]
Hydrogen Bond Acceptors5 - 8[5]
Hydrogen Bond Donors0[5]
LogP (Lipophilicity)3.37 - 6.07[5]
Topological Polar Surface Area (Ų)65.49 - 83.95[5]
Rotatable Bonds7 - 12[5]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Ligand and Protein Preparation:

    • The 3D structures of the pyridine derivatives (ligands) are drawn using chemical drawing software and optimized to their lowest energy conformation.

    • The crystal structure of the target protein, such as EGFR, is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure. Polar hydrogen atoms are added, and charges are assigned using software like AutoDock Tools.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the active site and calculates the binding energy for each conformation.

  • Analysis of Results:

    • The results are analyzed based on the binding energy, with the lowest energy conformation considered the most likely binding mode.

    • The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

In Silico ADMET Prediction Protocol

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.

  • Pharmacokinetic and Drug-Likeness Prediction:

    • The chemical structure of the compound is submitted to an online platform such as SwissADME.[5]

    • The platform calculates various physicochemical properties (e.g., molecular weight, LogP), lipophilicity, water-solubility, and drug-likeness based on established rules like Lipinski's rule of five.

  • Toxicity Prediction:

    • The toxicological properties of the compounds are assessed using platforms like ProTox.[5]

    • These tools predict potential toxicity endpoints, such as carcinogenicity and mutagenicity, based on the chemical structure.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of pyridine derivatives as potential drug candidates.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis visualization Visualization (e.g., PyMOL, Discovery Studio) analysis->visualization

A generalized workflow for in silico molecular docking studies.

EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation PLC PLCγ Pathway EGFR->PLC Activation Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation PLC->Proliferation

Simplified EGFR signaling pathway, a target for pyridine derivatives.

References

Head-to-head comparison of catalytic systems for the functionalization of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the targeted functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of potential catalytic systems for the functionalization of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a bespoke pyridine derivative. While direct literature precedent for this specific substrate is limited, this document extrapolates from established methodologies for pyridine functionalization to offer a predictive framework for its synthetic elaboration.

The strategic placement of substituents on the pyridine ring allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The subject molecule, this compound, presents multiple potential sites for catalytic modification, primarily through C-H activation or cross-coupling reactions involving the trimethylsilyl group. This guide will explore the most promising catalytic approaches for achieving selective functionalization.

Head-to-Head Comparison of Potential Catalytic Strategies

The two principal avenues for the functionalization of this compound are direct C-H activation at the C4, C5, or C6 positions, and cross-coupling reactions leveraging the C3-trimethylsilyl substituent. The choice of strategy will be dictated by the desired final product and the required regioselectivity.

Table 1: Comparative Overview of Catalytic Systems for Pyridine Functionalization
Catalytic Strategy Typical Catalysts Common Ligands Typical Solvents Reaction Temperature (°C) Advantages Limitations
Directed C-H Activation (e.g., at C4) [Pd(OAc)₂], [RuCl₂(p-cymene)]₂, [RhCp*Cl₂]₂Acetate, Picolinate, N-Heterocyclic Carbenes (NHCs)Toluene, Dioxane, Acetic Acid80 - 150High regioselectivity, atom economy.Requires a directing group, harsh conditions may be needed.
Non-Directed C-H Functionalization (e.g., Minisci Reaction) FeSO₄/H₂O₂, AgNO₃/(NH₄)₂S₂O₈NoneAcetonitrile, Dichloromethane, Trifluoroacetic acid25 - 80Access to otherwise difficult-to-reach positions.Often results in mixtures of isomers, radical mechanism can be sensitive.
Hiyama Cross-Coupling (C-Si Bond Activation) [Pd(dba)₂], PdCl₂(dppf), [Pd(allyl)Cl]₂Phosphine ligands (e.g., dppf, SPhos), NHCsDioxane, THF, Toluene60 - 120Mild reaction conditions, tolerance of various functional groups.Requires stoichiometric activation of the silicon-carbon bond (e.g., with fluoride).
Suzuki-Miyaura Cross-Coupling (via Borylation of C-H or C-Si) [Pd(dppf)Cl₂], Pd(PPh₃)₄Phosphine ligands (e.g., dppf, XPhos)Dioxane, Toluene, Water mixtures80 - 120Broad substrate scope, commercially available reagents.Requires a pre-functionalization step (borylation).

Experimental Protocols: Foundational Methodologies

The following are generalized experimental protocols derived from established procedures for the functionalization of pyridine derivatives. These should serve as a starting point for the optimization of reactions involving this compound.

General Procedure for Palladium-Catalyzed C-H Arylation

A reaction vessel is charged with this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Hiyama Cross-Coupling

To a solution of this compound (1.0 equiv) and the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or dioxane) is added a palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%). A fluoride source (e.g., TBAF, 1.5 equiv) is then added, and the reaction mixture is heated to 60-100 °C under an inert atmosphere until the starting material is consumed as monitored by TLC or GC-MS. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired cross-coupled product.

Visualizing Reaction Pathways

The strategic functionalization of this compound can be conceptualized through distinct catalytic cycles. The diagrams below illustrate the logical flow for C-H activation and cross-coupling pathways.

Figure 1. Logical workflow for the catalytic functionalization of the target pyridine.

The choice between C-H activation and cross-coupling is a critical decision in the synthetic design. The following diagram illustrates a decision-making process for selecting the appropriate catalytic system.

G Decision Matrix for Catalytic Strategy cluster_outcome Resulting Products start Desired Functionalization Site? c3_site C3 Position start->c3_site Yes other_sites C4, C5, or C6 start->other_sites No c3_strategy Utilize Trimethylsilyl Group: Hiyama or Suzuki (post-borylation) Cross-Coupling c3_site->c3_strategy other_strategy Employ C-H Activation: Directed or Non-Directed Methods other_sites->other_strategy c3_product C3-Arylated/Alkylated Pyridine c3_strategy->c3_product other_product C4/C5/C6-Functionalized Pyridine other_strategy->other_product

Figure 2. Decision-making workflow for selecting a catalytic functionalization strategy.

Comparative Guide to the Reproducible Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The protocols are presented with detailed experimental methodologies and a quantitative comparison of their respective strengths and weaknesses to aid in selecting the most reproducible and efficient method for laboratory-scale synthesis.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. The target molecule, this compound, incorporates two key functionalities: a 2-alkoxy group, which can influence the electronic properties and metabolic stability of the pyridine ring, and a 3-trimethylsilyl group, a versatile handle for further chemical transformations such as cross-coupling reactions or ipso-substitution. The reproducible synthesis of such elaborately functionalized pyridines is crucial for enabling their exploration in drug development programs. This guide outlines and compares two distinct synthetic strategies for accessing this compound.

Synthetic Protocols: A Comparative Overview

Two primary synthetic strategies are evaluated:

  • Protocol 1: Williamson Ether Synthesis followed by Directed ortho-Metalation (DoM). This is a convergent approach where the C2-alkoxy substituent is first installed, followed by a regioselective silylation at the C3-position.

  • Protocol 2: Halogen-Metal Exchange and Sequential Functionalization. This alternative route proposes the synthesis of a di-functionalized pyridine intermediate, such as 2-bromo-3-trimethylsilylpyridine, followed by the introduction of the cyclopropylmethoxy group.

The following sections provide detailed experimental procedures for each protocol, compiled from established chemical principles and analogous transformations reported in the scientific literature.

Protocol 1: Williamson Ether Synthesis and Directed ortho-Metalation

This two-step protocol begins with the synthesis of the 2-alkoxypyridine intermediate via a Williamson ether synthesis, followed by the introduction of the trimethylsilyl group at the 3-position through directed ortho-metalation.

Experimental Protocol

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

  • Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is suspended in anhydrous dimethylformamide (DMF). Cyclopropylmethanol (1.1 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to allow for the formation of the sodium alkoxide. 2-Chloropyridine (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(cyclopropylmethoxy)pyridine.

Step 2: Synthesis of this compound

  • Reaction: To a solution of 2-(cyclopropylmethoxy)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere, the solution is cooled to -78 °C. n-Butyllithium (n-BuLi, 1.2 equivalents, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours to facilitate the directed ortho-lithiation. Freshly distilled trimethylsilyl chloride (TMS-Cl, 1.3 equivalents) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the final product, this compound.

Logical Workflow for Protocol 1

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Directed ortho-Metalation 2-Chloropyridine 2-Chloropyridine Nucleophilic_Substitution SNAr Reaction 2-Chloropyridine->Nucleophilic_Substitution Cyclopropylmethanol Cyclopropylmethanol Alkoxide_Formation Sodium Cyclopropylmethoxide Formation Cyclopropylmethanol->Alkoxide_Formation NaH_DMF NaH, DMF NaH_DMF->Alkoxide_Formation Alkoxide_Formation->Nucleophilic_Substitution Intermediate_1 2-(Cyclopropylmethoxy)pyridine Nucleophilic_Substitution->Intermediate_1 Lithiation ortho-Lithiation Intermediate_1->Lithiation nBuLi_THF n-BuLi, THF, -78 °C nBuLi_THF->Lithiation Silylation Electrophilic Quench Lithiation->Silylation TMSCl TMS-Cl TMSCl->Silylation Final_Product This compound Silylation->Final_Product

Figure 1. Workflow for the synthesis via Williamson ether synthesis and directed ortho-metalation.

Protocol 2: Halogen-Metal Exchange and Sequential Functionalization

This alternative route explores the synthesis of a 2,3-disubstituted pyridine intermediate, which is then further functionalized. A key intermediate for this strategy would be 2-bromo-3-trimethylsilylpyridine.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-trimethylsilylpyridine

  • Reaction: 2,3-Dibromopyridine (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C. A solution of n-BuLi (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour to effect a regioselective halogen-metal exchange at the 3-position. Trimethylsilyl chloride (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 2-bromo-3-trimethylsilylpyridine.

Step 2: Synthesis of this compound

  • Reaction: In a sealed tube, 2-bromo-3-trimethylsilylpyridine (1.0 equivalent), cyclopropylmethanol (1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equivalents) are combined in an anhydrous, deoxygenated solvent such as toluene. The mixture is heated to 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the final product.

Logical Workflow for Protocol 2

cluster_0 Step 1: Halogen-Metal Exchange & Silylation cluster_1 Step 2: Buchwald-Hartwig Etherification 2_3_Dibromopyridine 2,3-Dibromopyridine Halogen_Metal_Exchange Halogen-Metal Exchange 2_3_Dibromopyridine->Halogen_Metal_Exchange nBuLi_THF_78 n-BuLi, THF, -78 °C nBuLi_THF_78->Halogen_Metal_Exchange TMSCl_quench TMS-Cl Quench Halogen_Metal_Exchange->TMSCl_quench Intermediate_2 2-Bromo-3-(trimethylsilyl)pyridine TMSCl_quench->Intermediate_2 Coupling Buchwald-Hartwig Coupling Intermediate_2->Coupling Cyclopropylmethanol_reagent Cyclopropylmethanol Cyclopropylmethanol_reagent->Coupling Pd_catalyst Pd Catalyst, Ligand, Base Pd_catalyst->Coupling Final_Product_2 This compound Coupling->Final_Product_2

Figure 2. Workflow for the synthesis via halogen-metal exchange and sequential functionalization.

Quantitative Data Comparison

The following table summarizes the anticipated performance of each protocol based on typical yields and reaction conditions for analogous transformations found in the literature. It is important to note that these values are estimates and actual results may vary depending on the specific experimental execution.

ParameterProtocol 1: Williamson Ether Synthesis & DoMProtocol 2: Halogen-Metal Exchange & Functionalization
Overall Yield Moderate to Good (Estimated 50-70%)Moderate (Estimated 40-60%)
Number of Steps 22
Starting Material Availability Readily available (2-chloropyridine, cyclopropylmethanol)Less common (2,3-dibromopyridine)
Reagent Cost Generally lower (NaH, n-BuLi, TMS-Cl)Higher (Palladium catalyst, phosphine ligand)
Reaction Conditions Cryogenic temperatures required for DoM (-78 °C)Elevated temperatures for coupling (100-120 °C)
Scalability Generally scalable, but cryogenic conditions can be challenging on a large scale.Scalable, though catalyst cost may be a factor.
Reproducibility High for Williamson ether synthesis. DoM can be sensitive to moisture and temperature.Halogen-metal exchange can be sensitive. Buchwald-Hartwig coupling is generally robust.
Key Challenges Strict anhydrous and anaerobic conditions for lithiation. Potential for side reactions if temperature is not controlled.Regioselectivity of the initial halogen-metal exchange. Optimization of the palladium-catalyzed coupling may be required.

Conclusion

Both presented protocols offer viable pathways to this compound.

Protocol 1 is likely to be the more cost-effective and straightforward approach for laboratory-scale synthesis, utilizing common and relatively inexpensive reagents. The main challenge lies in the stringent control of anhydrous and cryogenic conditions required for the directed ortho-metalation step. However, given the well-established nature of both the Williamson ether synthesis and DoM on pyridines, this route is expected to be reproducible with careful experimental technique.

Protocol 2 provides a valuable alternative, particularly if the starting 2,3-dibromopyridine is readily available or if issues arise with the regioselectivity or yield of the DoM in Protocol 1. The use of palladium catalysis in the second step is a powerful and generally reliable method for C-O bond formation. The main drawbacks are the potentially higher cost of the starting materials and the palladium catalyst.

The choice between these two protocols will ultimately depend on the specific resources available, the scale of the synthesis, and the experience of the researcher with the key chemical transformations involved. For initial exploratory synthesis, Protocol 1 is recommended due to its simplicity and lower cost. For larger-scale preparations or if Protocol 1 proves problematic, Protocol 2 offers a robust alternative.

Safety Operating Guide

Proper Disposal of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, ensuring the safety of personnel and the protection of the environment. This compound, while not having a widely available specific Safety Data Sheet (SDS), is composed of a pyridine ring and an organosilicon moiety, dictating its handling and disposal as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. The procedures outlined below are based on the known hazards of pyridine derivatives and organosilicon compounds.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., butyl rubber, Viton®)[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles[1]To protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood[1][2]To avoid inhalation of vapors.

In Case of Spills:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The collected material should be placed in a designated, sealed, and properly labeled container for hazardous waste.[2]

  • Large Spills: In the event of a large spill, immediately evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with incompatible materials, such as strong acids or oxidizing agents.[1] Store it separately to prevent dangerous reactions.

  • Waste Collection and Labeling:

    • Collect all waste in a designated, chemically compatible, and leak-proof container with a secure cap.[1] Polyethylene or glass containers are generally suitable.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

      • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area that is well-ventilated.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • The primary methods for the disposal of pyridine and organosilicon compounds are:

      • Incineration: High-temperature incineration is a common and effective method for destroying these types of chemical waste.[4][6]

      • Landfill: Disposal in a hazardous waste landfill is an option but requires the waste to be properly contained to prevent environmental contamination.[6][7]

      • Recycling: Some organosilicon compounds can be recycled by chemical depolymerization to recover the monomeric units.[8]

Below is a logical workflow for the disposal decision-making process.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This guide offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and trust in chemical handling.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[7][8]Provides chemical resistance against pyridine derivatives and organosilicon compounds.[7]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a significant risk of splashing.[7][9]Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A chemical-resistant and flame-retardant lab coat should be worn.[2][10] Ensure shoes are closed-toe.[5]Protects against skin contact and splashes. The flammability of pyridine compounds makes flame-retardant material crucial.[11]
Respiratory Protection All handling should occur in a certified chemical fume hood or a well-ventilated area.[7][10] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[7][11]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Keep the container tightly closed when not in use.[7][12]

  • Ground all equipment to prevent static discharge, as pyridine derivatives can be flammable.[1]

  • Use non-sparking tools.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1][12]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any contaminated disposable labware (e.g., pipette tips, weighing boats) in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container for flammable organic waste.[10] Do not mix with aqueous or protic solvent waste to prevent unintended reactions.[13]

  • Contaminated Materials: Any materials that come into contact with the compound, such as absorbent pads from a spill, must be treated as hazardous waste.[13]

Disposal Procedure:

  • Containerization: Place all waste into appropriate, sealed, and clearly labeled containers.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[13] Provide them with all available safety information.

Emergency Procedures

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure it is well-ventilated.[13]

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[11] Do not use combustible materials.[13]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11][13]

  • Decontamination: Clean the spill area thoroughly.[13]

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling & Operation cluster_disposal Waste Disposal cluster_emergency Emergency PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical (Avoid Inhalation/Contact) Ventilation->Handling Storage Store Properly (Cool, Dry, Ventilated) Handling->Storage Segregate Segregate Waste (Solid & Liquid) Handling->Segregate Spill Spill Occurs Handling->Spill FirstAid Exposure Occurs Handling->FirstAid Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Dispose Arrange Professional Waste Disposal Collect->Dispose SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse FirstAidResponse Administer First Aid & Seek Medical Attention FirstAid->FirstAidResponse

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。